5-Chloro-2,3,3-trimethyl-3H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-chloro-2,3,3-trimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKATGIMEUGNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067170 | |
| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25981-83-3 | |
| Record name | 5-Chloro-2,3,3-trimethyl-3H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25981-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |
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| Record name | 3H-Indole, 5-chloro-2,3,3-trimethyl- | |
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| Record name | 5-chloro-2,3,3-trimethyl-3H-indole | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 5-Chloro-3H-Indole Scaffold
An In-depth Technical Guide to 5-Chloro-2,3,3-trimethyl-3H-indole
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 25981-83-3), a versatile heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and applications. We will explore the nuances of its synthesis via the Fischer indole reaction, elucidate its characteristic reactivity as a 3H-indole (indolenine), and discuss its role as a key building block in the development of pharmaceuticals and agrochemicals. The guide emphasizes the causality behind experimental choices and provides actionable protocols, adhering to the highest standards of scientific integrity.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] The introduction of a halogen, specifically a chlorine atom at the 5-position, has been shown to significantly enhance the biological activity of various compounds, modulating properties like metabolic stability and receptor binding affinity.[1][2]
This compound is not a typical indole but an indolenine, or 3H-indole. This structural isomer possesses a C=N double bond within the five-membered ring, imparting a unique reactivity profile distinct from its aromatic 1H-indole counterpart. Its gem-dimethyl group at the C3 position sterically locks the structure and prevents aromatization, making it a stable and valuable precursor. This guide will illuminate why this specific molecule is a compound of interest for synthetic chemists aiming to create complex, biologically active molecules. Its enhanced reactivity and structural features make it a crucial intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.[3][4]
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research.
Key Properties
The quantitative data for this compound are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 25981-83-3 | [5][6] |
| Molecular Formula | C₁₁H₁₂ClN | [3][5] |
| Molecular Weight | 193.67 g/mol | [5][6] |
| Appearance | Red liquid | [3][7] |
| Boiling Point | 118-127 °C at 5 mmHg | [3][7] |
| 271.1±40.0 °C (Predicted) | [6] | |
| Density | 1.083 g/mL at 25 °C | [6][8] |
| Refractive Index (n²⁰/D) | 1.594 (lit.) | [6][8] |
| Purity | ≥ 99% (GC) available | [3][7] |
| Storage Conditions | Store at 0-8°C under inert gas | [3][6] |
IUPAC and Other Identifiers
-
IUPAC Name : 5-chloro-2,3,3-trimethylindole[5]
-
Synonyms : 2,3,3-Trimethyl-5-chloro-3H-indole[3]
-
InChIKey : GSKATGIMEUGNJN-UHFFFAOYSA-N[6]
Synthesis Pathway: The Fischer Indole Synthesis
The most direct and widely employed method for synthesizing 2,3,3-trisubstituted 3H-indoles is the Fischer indole synthesis.[9][10] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone.[11]
Mechanism and Rationale
The choice of the Fischer indole synthesis is strategic due to the ready availability of the starting materials: p-chlorophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone). The reaction proceeds through several key steps, each driven by fundamental principles of organic chemistry.
Caption: Key mechanistic steps of the Fischer indole synthesis.
-
Hydrazone Formation : A standard condensation reaction between the hydrazine and ketone forms the phenylhydrazone intermediate.[10]
-
Tautomerization : The hydrazone tautomerizes to the more reactive ene-hydrazine form.[11]
-
[5][5]-Sigmatropic Rearrangement : This is the crucial C-C bond-forming step. Under acidic conditions, the protonated ene-hydrazine undergoes a concerted pericyclic rearrangement to form a di-imine intermediate.[10][11]
-
Cyclization & Aromatization : The di-imine intermediate readily cyclizes to form a five-membered ring (an aminal). Subsequent elimination of ammonia, driven by the formation of the stable C=N bond of the 3H-indole, yields the final product.[11]
Experimental Protocol: Microwave-Assisted Synthesis
The following protocol is adapted from established procedures for Fischer indole syntheses, optimized for efficiency using microwave irradiation.[6] This method provides a quantitative yield and simplifies purification.
Materials:
-
p-Chlorophenylhydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10 mL microwave reaction tube with magnetic stirrer
Procedure:
-
Reaction Setup : To the microwave reaction tube, add p-chlorophenylhydrazine hydrochloride (1.0 g, 1.0 eq.).
-
Sequentially add 3-methyl-2-butanone (1.2 eq.) to the tube.
-
Add deionized water (3 mL) and a catalytic amount of sulfuric acid (0.1 eq.) to the mixture.
-
Microwave Irradiation : Seal the reaction tube and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10 minutes, or until TLC/LCMS analysis shows complete consumption of the starting material.[6]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Carefully remove the aqueous layer.
-
Neutralization : Add saturated sodium bicarbonate solution (3 mL) to the oily residue to neutralize any remaining acid. The mixture can be sonicated for 10 minutes to ensure complete quenching.[6]
-
Extraction & Drying : Separate the organic layer. Dissolve the resulting oily product in a minimal volume of dichloromethane. Dry the organic solution over anhydrous sodium sulfate for 30 minutes.
-
Isolation : Filter the mixture by gravity filtration. Concentrate the filtrate under reduced pressure to obtain the final product, this compound, as a red oil in quantitative yield.[6]
Self-Validation: The success of the reaction can be monitored by TLC, observing the disappearance of the hydrazine spot and the appearance of a new, product spot. The final product's identity should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the imine (C=N) functionality, making it a versatile electrophilic synthon and a precursor to various substituted indoles. The chlorinated aromatic ring also offers a handle for further functionalization.
Caption: Potential reactivity pathways for the 3H-indole scaffold.
-
Reduction of the Imine Bond : The C=N bond can be readily reduced using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding 5-chloro-2,3,3-trimethylindoline.[12] This reaction creates a stereocenter at the C2 position, opening pathways to chiral molecules.
-
Nucleophilic Addition : The C2 carbon is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents or organolithiums, leading to C2-substituted indolines.
-
Reactivity as a Building Block : The true value of this compound lies in its role as an intermediate. The chlorinated structure allows for participation in various cross-coupling reactions, while the core indole framework can be further elaborated.[3][4] This dual reactivity is highly prized in medicinal chemistry for building molecular complexity.
Applications in Drug Discovery and Development
This compound is not typically a final drug product but rather a crucial starting material or intermediate.[3][13][14] Its derivatives are explored for a wide range of therapeutic targets.
Pharmaceutical Development
-
Kinase Inhibitors (Oncology) : The broader class of 5-chloro-indoles has shown significant promise as scaffolds for kinase inhibitors targeting pathways like EGFR and BRAF, which are implicated in various cancers.[1][2] The 5-chloro substituent can form critical halogen bonds in the ATP-binding pocket of these enzymes, enhancing potency. While direct literature on this specific trimethylated indole is limited, its structural motifs are highly relevant.[2]
-
Neurological Disorders : This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3][4] The indole scaffold is a well-known pharmacophore for CNS targets, including serotonin and dopamine receptors.
-
Antiviral Agents : The 5-chloro-indole core is a component of JNJ-53718678, an inhibitor of the Respiratory Syncytial Virus (RSV) fusion protein, demonstrating the scaffold's potential in developing agents that block viral entry.[2]
Agrochemicals and Material Science
-
Agrochemicals : It is used in the formulation of advanced agrochemicals, contributing to crop protection products.[3][4]
-
Material Science : The compound is also explored in the creation of novel materials, such as specialized polymers and coatings.[3]
Caption: Role as a foundational block in multi-step synthesis.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage are paramount to ensure safety. This compound is classified as an irritant.
GHS Hazard Information
-
Hazard Statements :
-
Precautionary Statements : P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[15]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only in a well-ventilated area or a chemical fume hood.[8][15]
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[15][16]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[8][16]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[15]
-
General Hygiene : Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[8][15]
Storage and Stability
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Recommended storage is refrigerated at 0-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3][6]
-
Conditions to Avoid : Heat, flames, sparks, and sources of ignition.[8][16]
Conclusion
This compound is a strategically important heterocyclic building block with a unique reactivity profile conferred by its 3H-indole structure. Its synthesis is readily achieved via the robust Fischer indole synthesis. For medicinal chemists and drug development professionals, this compound offers a versatile platform for creating complex molecular architectures, particularly for targeting kinases in oncology and receptors in the central nervous system. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 25981-83-3 [m.chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | CAS#:25981-83-3 | Chemsrc [chemsrc.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. China chemical this compound CAS 25981-83-3 with best price, CasNo.25981-83-3 Chemical Co.Ltd China (Mainland) [zhishangchemical.lookchem.com]
- 14. appretech.com [appretech.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic data of 5-Chloro-2,3,3-trimethyl-3H-indole
An In-Depth Technical Guide to the Spectroscopic Profile of 5-Chloro-2,3,3-trimethyl-3H-indole
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound (CAS No: 25981-83-3).[1][2] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals.[3] This document synthesizes predictive data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, the following analyses are grounded in established spectroscopic principles and data from structurally analogous compounds. This guide offers detailed interpretations, proposed experimental protocols for data acquisition, and visual representations to facilitate a deeper understanding of the molecule's structure and properties.
Introduction to this compound
This compound, with the molecular formula C₁₁H₁₂ClN, is a substituted indolenine (3H-indole).[2][4] The indolenine core is a significant structural motif in a variety of biologically active compounds. The presence of a chlorine atom at the 5-position and methyl groups at the 2- and 3-positions significantly influences its electronic properties and reactivity, making its unambiguous characterization by spectroscopic methods essential.[3] This guide will elucidate the expected spectroscopic features that define its molecular architecture.
Below is a diagram illustrating the molecular structure and numbering of this compound.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms in a molecule. For this compound, the spectrum is expected to be characterized by signals from the aromatic protons and the methyl groups. The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of the protons on the benzene ring.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~ 7.5 - 7.6 | Doublet (d) | H-4 | The chlorine at C-5 will deshield the ortho proton (H-4). |
| ~ 7.2 - 7.3 | Doublet of doublets (dd) | H-6 | Coupled to both H-4 and H-7, with the influence of the adjacent chlorine. |
| ~ 7.1 - 7.2 | Doublet (d) | H-7 | Expected to be the most upfield of the aromatic protons. |
| ~ 2.2 - 2.3 | Singlet (s) | C2-CH₃ | The methyl group on the C=N bond is typically in this region.[5] |
| ~ 1.3 - 1.4 | Singlet (s) | C3-(CH₃)₂ | The two geminal methyl groups are equivalent and appear as a singlet.[5] |
Interpretation: The aromatic region is expected to show three distinct signals corresponding to the three protons on the chlorinated benzene ring. The splitting pattern will be characteristic of a 1,2,4-trisubstituted benzene ring. The methyl groups at C-2 and C-3 are expected to appear as sharp singlets in the aliphatic region of the spectrum. The integration of these signals should correspond to a 1:1:1:3:6 proton ratio for H-4, H-6, H-7, C2-CH₃, and C3-(CH₃)₂, respectively.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are based on data from similar indole structures and the known effects of chloro- and methyl- substituents.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~ 180 - 185 | C-2 | The imine carbon is significantly deshielded. |
| ~ 150 - 155 | C-7a | Bridgehead carbon adjacent to nitrogen. |
| ~ 140 - 145 | C-3a | Bridgehead carbon. |
| ~ 128 - 132 | C-5 | Carbon directly attached to chlorine. |
| ~ 125 - 128 | C-4 | Aromatic CH. |
| ~ 120 - 123 | C-6 | Aromatic CH. |
| ~ 118 - 120 | C-7 | Aromatic CH. |
| ~ 52 - 55 | C-3 | Quaternary carbon attached to two methyl groups and nitrogen. |
| ~ 25 - 28 | C3-(CH₃)₂ | Geminal methyl carbons. |
| ~ 15 - 18 | C2-CH₃ | Methyl carbon on the imine. |
Interpretation: The spectrum is expected to show 11 distinct carbon signals. The C-2 carbon, being part of the C=N bond, will be the most downfield signal. The carbon bearing the chlorine atom (C-5) will also have a characteristic chemical shift. The remaining aromatic and aliphatic carbons will resonate at their expected frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, Electron Ionization (EI) is a common technique.
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Assignment | Rationale |
|---|---|---|
| 193/195 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 178/180 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion.[6] |
| 158 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 116 | [C₈H₆N]⁺ | Characteristic fragment in indole fragmentation from further losses.[6] |
Interpretation: The mass spectrum will be distinguished by the molecular ion peak at m/z 193 and its isotope peak at m/z 195, with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom. The primary fragmentation pathway is expected to be the loss of a methyl group to form a stable cation at m/z 178/180.[6]
References
- 1. This compound CAS#: 25981-83-3 [m.chemicalbook.com]
- 2. appretech.com [appretech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-2,3,3-trimethyl-3H-indole
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2,3,3-trimethyl-3H-indole. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this important synthetic intermediate through detailed spectral interpretation, validated experimental protocols, and an exploration of the underlying principles of NMR spectroscopy.
Introduction: The Significance of this compound and the Power of NMR
This compound, with the CAS Number 25981-83-3, is a key building block in organic synthesis.[1][2] Its unique 3H-indole (indolenine) core, substituted with a chlorine atom and multiple methyl groups, makes it a valuable precursor for the synthesis of a variety of more complex heterocyclic compounds.[1] These compounds are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic molecules like this compound.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.[3] This guide will provide a thorough interpretation of the ¹H and ¹³C NMR spectra of this compound, offering insights that are crucial for quality control, reaction monitoring, and the design of novel synthetic pathways.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for this compound throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the imine functionality, as well as the electron-donating nature of the methyl groups. The predicted ¹H NMR data in deuterated chloroform (CDCl₃) is summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | H7 |
| ~7.2 - 7.3 | dd | 1H | H6 |
| ~7.1 - 7.2 | d | 1H | H4 |
| ~2.2 - 2.3 | s | 3H | 2-CH₃ |
| ~1.3 - 1.4 | s | 6H | 3,3-(CH₃)₂ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H4, H6, and H7): The three protons on the benzene ring appear in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.
-
H7: This proton is expected to be the most deshielded of the aromatic protons due to its proximity to the electron-withdrawing imine nitrogen. It will likely appear as a doublet due to coupling with H6.
-
H6: This proton will be split by both H7 and H4, resulting in a doublet of doublets.
-
H4: This proton is adjacent to the carbon bearing the chlorine atom and will appear as a doublet due to coupling with H6. The electron-withdrawing nature of the chlorine atom will cause a downfield shift for this proton compared to the unsubstituted analog.[3]
-
-
Methyl Protons:
-
2-CH₃: The methyl group at the C2 position is attached to an sp²-hybridized carbon of the imine group. This will result in a singlet in the region of 2.2-2.3 ppm.
-
3,3-(CH₃)₂: The two methyl groups at the C3 position are equivalent and attached to a quaternary sp³-hybridized carbon. They will appear as a single, more intense singlet at a more upfield position, typically around 1.3-1.4 ppm.
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for this compound in CDCl₃ are presented in the table below.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C2 |
| ~150 - 155 | C7a |
| ~145 - 150 | C3a |
| ~130 - 135 | C5 |
| ~125 - 130 | C7 |
| ~120 - 125 | C6 |
| ~115 - 120 | C4 |
| ~55 - 60 | C3 |
| ~25 - 30 | 3,3-(CH₃)₂ |
| ~15 - 20 | 2-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Iminyl Carbon (C2): The C2 carbon, being part of the C=N double bond, is significantly deshielded and will appear at the lowest field, typically in the range of 180-185 ppm.
-
Aromatic and Bridgehead Carbons (C3a, C4, C5, C6, C7, C7a): These six sp²-hybridized carbons will resonate in the aromatic region of the spectrum.
-
C7a and C3a: These are the bridgehead carbons and are expected to be in the range of 145-155 ppm.
-
C5: The carbon atom directly bonded to the electronegative chlorine atom will be deshielded and is predicted to appear around 130-135 ppm.[3]
-
C4, C6, and C7: The remaining aromatic carbons will have chemical shifts in the typical aromatic region of 115-130 ppm.
-
-
Quaternary Carbon (C3): The sp³-hybridized quaternary carbon at the C3 position will appear at a much higher field, typically in the range of 55-60 ppm.
-
Methyl Carbons:
-
3,3-(CH₃)₂: The carbons of the two equivalent methyl groups at the C3 position are expected to resonate in the range of 25-30 ppm.
-
2-CH₃: The carbon of the methyl group at the C2 position will be the most shielded carbon in the molecule, appearing in the range of 15-20 ppm.
-
Experimental Protocols
Achieving high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following sections provide detailed, field-proven protocols for sample preparation and data acquisition.
Sample Preparation Workflow
A well-prepared sample is the foundation of a high-resolution NMR spectrum. This protocol ensures a homogenous, particulate-free sample at an appropriate concentration.
Caption: Step-by-step workflow for NMR sample preparation.
Detailed Steps:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.
-
Filtration: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube. This step is critical for good spectral resolution and to avoid damaging the spectrometer's probe.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Data Acquisition Parameters
The following are recommended starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width (SW): ~12 ppm (centered around 6 ppm).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width (SW): ~220 ppm (centered around 100 ppm).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. The detailed analysis of the predicted spectra, coupled with robust experimental protocols, serves as a valuable resource for researchers working with this compound and related indole derivatives. The presented data and interpretations are fundamental for confirming the identity and purity of this key synthetic intermediate, thereby supporting its application in drug discovery and materials science.
Future work could involve the use of two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to definitively assign all proton and carbon signals and to further confirm the molecular structure. Such studies would provide an even deeper understanding of the electronic and structural properties of this versatile molecule.
References
Mass spectrometry of 5-Chloro-2,3,3-trimethyl-3H-indole
An In-Depth Technical Guide to the Mass Spectrometry of 5-Chloro-2,3,3-trimethyl-3H-indole
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
This compound is a substituted indolenine that serves as a versatile and crucial intermediate in the synthesis of a variety of high-value chemical entities. Its applications span pharmaceutical development, particularly in targeting neurological disorders, and the formulation of advanced agrochemicals and materials.[1] The precise structural confirmation and purity assessment of this compound are paramount for ensuring the integrity and success of subsequent synthetic steps. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose.
This guide provides a detailed examination of the mass spectrometric behavior of this compound. We will explore its predictable fragmentation patterns under electron ionization, outline a robust analytical workflow, and explain the causal reasoning behind the experimental choices, offering researchers a comprehensive framework for its characterization. The molecular formula for this compound is C₁₁H₁₂ClN, with a monoisotopic mass of 193.0658 Da and an average molecular weight of 193.67 g/mol .[2][3]
Core Principles: Ionization and Analysis
For a volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.[4][5] The gas chromatograph provides excellent separation from solvents and potential impurities, while the mass spectrometer offers definitive structural information.
The most common and effective ionization technique for this class of compounds is Electron Ionization (EI) .[6] In EI, the analyte molecule is bombarded with a high-energy electron beam (conventionally 70 eV), causing the ejection of an electron to form a positively charged radical cation, known as the molecular ion (M•⁺).[7][8] The significant excess energy imparted during this process induces reproducible and characteristic fragmentation, creating a unique mass spectrum that serves as a structural fingerprint.
While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool, GC-MS is often preferred for this specific analyte due to its volatility and the highly detailed, library-searchable spectra generated by EI.[5][9]
Decoding the Spectrum: Fragmentation Pathways of this compound
The EI mass spectrum of this compound is governed by the stability of the resulting fragment ions. The fragmentation is not random; it follows logical pathways dictated by the molecule's structure, including the substituted indole core, the gem-dimethyl group at the C3 position, and the chlorine atom on the benzene ring.
1. The Molecular Ion (M•⁺): The primary ionization event produces the molecular ion. A critical identifying feature is the isotopic pattern conferred by the chlorine atom. The spectrum will exhibit two distinct peaks for the molecular ion:
-
m/z 193: Corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z 195: Corresponding to the molecule containing the ³⁷Cl isotope. The relative abundance of these peaks will be approximately 3:1, a hallmark signature for a monochlorinated compound.
2. The Base Peak - Loss of a Methyl Radical ([M-15]⁺): The most favorable fragmentation pathway involves the loss of a methyl radical (•CH₃) from the C3 position. This is a classic example of forming a highly stabilized carbocation. The resulting ion at m/z 178 (and its ³⁷Cl isotope at m/z 180) is significantly stabilized by resonance, with the positive charge delocalized across the nitrogen and the aromatic system. Due to this high stability, the [M-CH₃]⁺ fragment is predicted to be the base peak (the most intense peak) in the spectrum.
3. Other Significant Fragments: While the loss of a methyl group dominates, other fragmentation processes contribute to the overall spectrum, providing further corroborative evidence of the structure. General fragmentation patterns for indole derivatives often involve cleavages of the heterocyclic ring.[6][10][11]
The diagram below illustrates the primary fragmentation pathways initiated by electron ionization.
Caption: Predicted EI fragmentation of this compound.
Quantitative Data Summary
The following table summarizes the key ions expected in the mass spectrum of this compound.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Ion Identity | Significance |
| 193 / 195 | [C₁₁H₁₂ClN]•⁺ | Molecular Ion (M•⁺) |
| 178 / 180 | [M - CH₃]⁺ | Base Peak; loss of a methyl radical |
| 158 | [M - Cl]⁺ | Loss of a chlorine radical |
Experimental Protocol: A Self-Validating GC-MS Workflow
This protocol is designed to provide robust, reproducible data for the identification and purity assessment of the target analyte.
Step 1: Sample Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate are excellent first choices.
-
Concentration: Prepare a stock solution of this compound at approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. This concentration range is typically ideal for modern GC-MS systems to avoid detector saturation.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial to remove any particulates that could contaminate the GC inlet.
Step 2: GC-MS Instrumentation and Method Parameters
The following parameters are recommended for a standard capillary GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of semi-volatile compounds.[12] |
| Carrier Gas | Helium | Provides good efficiency and is inert.[12] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation. |
| Injection Volume | 1 µL | Standard volume to prevent overloading the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks for a concentrated sample. |
| Oven Program | Initial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The temperature program is designed to elute the analyte efficiently while separating it from potential impurities.[13] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | The standard for generating reproducible, library-searchable spectra.[6] |
| Ionization Energy | 70 eV | The industry standard energy that provides a balance of molecular ion and fragment information.[10] |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temp | 150 °C | Standard operating temperature for the mass filter. |
| Scan Range | m/z 40-300 | A range that covers potential low-mass fragments and is sufficiently above the molecular weight of the analyte. |
Step 3: Data Analysis and Validation
-
Retention Time: Confirm that the analyte elutes at its expected retention time under the specified GC conditions.
-
Mass Spectrum Analysis:
-
Identify the molecular ion peak cluster at m/z 193/195 with the characteristic ~3:1 ratio.
-
Confirm the presence of the base peak at m/z 178/180, corresponding to the loss of a methyl group.
-
Examine for other expected fragments.
-
-
Library Confirmation: The most critical validation step is to compare the acquired spectrum against an established mass spectral database, such as the NIST or Wiley libraries.[14][15] A high match factor (>800/1000) provides a very high degree of confidence in the compound's identity.
The following diagram outlines the complete analytical workflow.
Caption: A comprehensive workflow for the GC-MS analysis of the target analyte.
Conclusion
The mass spectrometric analysis of this compound via GC-MS with electron ionization is a powerful and reliable method for its unequivocal identification. The molecule exhibits a highly predictable fragmentation pattern, dominated by the characteristic loss of a methyl radical to form a stable cation at m/z 178, which serves as the base peak. The presence of the chlorine isotopic pattern in the molecular ion at m/z 193/195 provides an additional layer of confirmation. By following the detailed experimental protocol and validation steps outlined in this guide, researchers in pharmaceutical and chemical development can ensure the structural integrity of this vital synthetic building block, thereby upholding the quality and reproducibility of their scientific outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 25981-83-3 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Electron ionization mass spectra of indolenines obtained using sector and ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. notulaebotanicae.ro [notulaebotanicae.ro]
- 13. mdpi.com [mdpi.com]
- 14. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 15. Indole, 3-methyl- [webbook.nist.gov]
Introduction: The Strategic Importance of 5-Chloro-2,3,3-trimethyl-3H-indole
An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2,3,3-trimethyl-3H-indole
For Researchers, Scientists, and Drug Development Professionals
This compound, a substituted indolenine, stands as a crucial building block in modern synthetic chemistry. Its utility is particularly pronounced in the realms of pharmaceutical and agrochemical development.[1][2] The strategic placement of a chlorine atom on the aromatic ring enhances the molecule's reactivity, making it a versatile intermediate for a variety of chemical transformations, including nucleophilic substitutions and cyclizations essential for constructing complex molecular architectures.[1][2] Professionals in drug discovery utilize this compound as a key intermediate for synthesizing biologically active molecules, particularly those targeting neurological disorders.[1][2] This guide offers a comprehensive examination of its core physical properties, providing the foundational data and procedural insights necessary for its effective application in research and development.
Core Molecular and Physical Identifiers
A precise understanding of a compound's fundamental properties is the bedrock of successful experimental design. The key identifiers for this compound are summarized below, compiled from various chemical data providers.
| Property | Value | Source(s) |
| CAS Number | 25981-83-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂ClN | [1][2][4] |
| Molecular Weight | 193.67 g/mol | [3][4][5] |
| Appearance | Red Liquid | [1][2] |
| Purity (Typical) | ≥95-99% (GC) | [1][3] |
Key Physicochemical Properties: An Experimental Perspective
The physical properties of a compound dictate its handling, reaction conditions, and purification strategies. The following sections detail the experimentally determined and predicted characteristics of this compound.
Boiling Point and Thermal Stability
The boiling point is a critical parameter for purification via distillation. For this compound, two values are commonly reported:
The significant difference underscores a key practical consideration. The boiling point at reduced pressure (5 mmHg) is an experimental value and is the recommended condition for distillation. High-molecular-weight organic compounds, especially those with reactive functional groups, can decompose at the high temperatures required for boiling at atmospheric pressure. Vacuum distillation allows the substance to boil at a much lower temperature, preserving its structural integrity. The predicted atmospheric boiling point should be considered a theoretical value, and attempting distillation at this temperature is not advised without prior thermal stability analysis (e.g., TGA).
Density and Refractive Index
These properties are essential for substance identification, purity assessment, and calculations involving mass-to-volume conversions.
The density indicates that it is slightly denser than water. The refractive index, a measure of how light propagates through the liquid, is a highly sensitive and specific physical constant for a pure compound. It can be used as a rapid, non-destructive method to verify the identity and assess the purity of the liquid product after synthesis.
Storage and Handling
Proper storage is crucial for maintaining the compound's purity and stability. It is recommended to store this compound in a refrigerated environment (0-8 °C) in a tightly sealed container.[2][3][6] Safety protocols should be strictly followed, as the compound is known to cause skin and eye irritation and may cause respiratory irritation.[4][8] All handling should occur in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
Predicted Spectroscopic Characteristics for Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to be informative. The gem-dimethyl group at the C3 position should appear as a sharp singlet integrating to 6 protons. The methyl group at the C2 position would be another singlet integrating to 3 protons. The aromatic region should display signals corresponding to the three protons on the chlorinated benzene ring, with splitting patterns dictated by their positions relative to the chlorine atom.
-
¹³C NMR : The carbon NMR will show 11 distinct signals. The quaternary carbons at C3 and within the aromatic ring will be identifiable, along with the methyl carbons and the remaining aromatic carbons. The carbon atom bonded to chlorine will experience a characteristic downfield shift.
Mass Spectrometry (MS)
The mass spectrum provides the most definitive confirmation of molecular weight. The key feature to look for is the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit a characteristic pattern: a molecular ion peak (M⁺) for the ³⁵Cl isotope and an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.[10] This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups. Key expected absorptions include:
-
~2900-3000 cm⁻¹ : C-H stretching from the methyl and aromatic groups.[11]
-
~1600 cm⁻¹ : C=N (imine) stretching from the indolenine ring.
-
Aromatic C=C stretching bands : Typically found in the 1450-1600 cm⁻¹ region.[12]
-
C-Cl stretching : Usually observed in the fingerprint region, below 800 cm⁻¹.
Experimental Protocols: A Self-Validating Workflow
Trustworthy science relies on robust and reproducible methods. The following protocols for synthesis and analysis are designed as a self-validating system, where the output of each stage confirms the success of the previous one.
Diagram: General Analytical Workflow
The following diagram outlines the logical flow from synthesis to final characterization, ensuring the identity and purity of the final product.
Caption: A validated workflow for the synthesis and characterization of this compound.
Protocol 1: Synthesis via Microwave-Assisted Fischer Indole Synthesis
This method is adapted from a general procedure for similar indoles and leverages microwave assistance to accelerate the reaction.[7][13]
-
Reagent Preparation : In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, add p-chlorophenylhydrazine hydrochloride (1.0 eq).
-
Ketone Addition : Add 3-methyl-2-butanone (1.2 eq) to the vessel.
-
Catalyst and Solvent : Add deionized water (approx. 3 mL per gram of hydrazine) and a catalytic amount of sulfuric acid (0.1 eq).
-
Microwave Reaction : Seal the vessel and place it in a microwave reactor. Irradiate at 100 °C for 10-15 minutes, monitoring the reaction progress by TLC until the starting material is consumed.
-
Work-up & Neutralization : After cooling, carefully unseal the vessel. Add a saturated sodium bicarbonate solution to the reaction mixture until the cessation of gas evolution (CO₂) to neutralize the acid.
-
Extraction : Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oily product.
-
Purification : Purify the crude oil via vacuum distillation, collecting fractions boiling at 118-127 °C at 5 mmHg.[6]
Diagram: Fischer Indole Synthesis Mechanism
This diagram illustrates the accepted reaction mechanism for the synthesis of the target compound.
Caption: The reaction pathway for the Fischer Indole Synthesis of the target molecule.
Conclusion
This compound is a high-value chemical intermediate whose physical properties are well-defined, enabling its effective use in advanced synthesis. The data and protocols presented in this guide—from its boiling point under vacuum to its predicted spectroscopic signatures—provide researchers and drug development professionals with the critical information needed for its handling, purification, and structural confirmation. Adherence to the described analytical workflows will ensure the integrity and reproducibility of experimental outcomes, paving the way for new discoveries in medicinal and materials chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAS#:25981-83-3 | Chemsrc [chemsrc.com]
- 4. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound CAS#: 25981-83-3 [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Reactivity and Synthetic Utility of the 3H-Indole Ring System
Abstract: The 3H-indole, or indolenine, nucleus represents a fascinating and synthetically potent isomer of the more ubiquitous 1H-indole. While lacking the aromaticity of its 1H-tautomer, the inherent reactivity of its endocyclic imine functionality positions the 3H-indole as a pivotal intermediate and a versatile building block in modern organic synthesis. This guide provides an in-depth exploration of the synthesis and reaction chemistry of the 3H-indole ring system. We will dissect its unique reactivity patterns—including nucleophilic additions, cycloadditions, and characteristic rearrangements—and illustrate its strategic application in the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this powerful heterocyclic motif.
Introduction: The Tale of Two Tautomers
The indole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2] It exists primarily as the aromatic and thermodynamically stable 1H-indole tautomer. However, its non-aromatic counterpart, the 3H-indole (also known as indolenine), plays a crucial, if often transient, role in many chemical transformations. The stability of the 1H-indole is derived from its fully delocalized 10-π electron aromatic system, conforming to Hückel's rule.[3] In contrast, the 3H-indole isomer disrupts this aromaticity, localizing electrons into a strained, endocyclic imine bond.[3] This structural distinction is the very source of its heightened reactivity and synthetic potential.
The conversion from the non-aromatic 3H-form to the aromatic 1H-form is typically a highly favorable process, analogous to keto-enol tautomerism.[3] Consequently, many reactions involving the indole nucleus, such as the Fischer indole synthesis, are believed to proceed through a 3H-indole intermediate that rapidly tautomerizes. However, when substitution at the C3 position prevents this tautomerization, stable 3,3-disubstituted 3H-indoles can be isolated and utilized as unique chemical synthons. Their reactivity is dominated by the electrophilic carbon and nucleophilic nitrogen of the C=N double bond, making them susceptible to a range of transformations distinct from their aromatic cousins.
Figure 1: Tautomeric relationship between the aromatic 1H-indole and the non-aromatic 3H-indole.
Synthesis of 3H-Indole Derivatives
The generation of stable 3H-indoles is a prerequisite for exploring their chemistry. While they can be formed as intermediates in classical reactions like the Fischer indole synthesis,[4] modern methodologies offer more direct and efficient access to these valuable compounds.
One of the most robust methods is the iodine-mediated intramolecular cyclization of enamines. This transition-metal-free approach provides access to a wide variety of multifunctional 3H-indoles in good to high yields.[5]
Mechanism: Iodine-Mediated Intramolecular Cyclization
The proposed mechanism for this transformation involves an initial oxidative iodination of the enamine, which generates an iodide intermediate. This is followed by an intramolecular Friedel-Crafts-type alkylation reaction, which forms the five-membered ring. Subsequent rearomatization through the elimination of hydrogen iodide (facilitated by a base like K₂CO₃) yields the final 3H-indole product.[5] The reaction's success with electron-donating groups on the N-phenyl ring supports the proposed electrophilic aromatic substitution pathway.[5]
Figure 2: Proposed mechanism for the iodine-mediated synthesis of 3H-indoles.[5]
Experimental Protocol: Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate[5]
-
Preparation: To a solution of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1.0 mmol) in 5.0 mL of DMF, add K₂CO₃ (1.2 mmol).
-
Reaction Initiation: Add elemental iodine (I₂) (1.1 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours, monitoring the consumption of the starting enamine by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to afford the desired 3H-indole.
Data Summary: Scope of the Iodine-Mediated Synthesis
This method demonstrates broad functional group tolerance, accommodating various substituents on both the enamine and the N-aryl ring.
| Entry | N-Aryl Substituent | Product Yield (%) |
| 1 | H | 82% |
| 2 | 4-Me | 85% |
| 3 | 4-OMe | 88% |
| 4 | 4-Cl | 71% |
| 5 | 4-CN | 74% |
| 6 | 2-Me | 78% |
| Data adapted from Li, Z. et al., J. Org. Chem. 2010.[5] |
The Reaction Chemistry of the 3H-Indole Core
The reactivity of the 3H-indole nucleus is governed by the polarized C=N double bond, which behaves as a classical imine. This allows for a range of valuable transformations that are often difficult or impossible to achieve with the corresponding 1H-indole.
Nucleophilic Addition to the C=N Bond
The C2 atom of the 3H-indole is electrophilic and readily attacked by nucleophiles. This reactivity is central to many of its most useful transformations, particularly reductions.
Reduction to Indolines: The C=N bond can be efficiently reduced to an amine using standard hydride reagents. Sodium borohydride (NaBH₄) effectively reduces the imine to yield the corresponding indoline.[5] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will also reduce the imine, along with other sensitive functional groups such as esters that may be present on the molecule.[5]
Figure 3: General mechanism for the hydride reduction of a 3H-indole to an indoline.
Asymmetric Transfer Hydrogenation: A landmark application of 3H-indole chemistry is their use as substrates for enantioselective reduction. Chiral Brønsted acids, such as derivatives of phosphoric acid, have been shown to catalyze the highly enantioselective transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source.[6][7] This metal-free approach provides a powerful route to optically active indolines, which are prevalent motifs in pharmaceuticals and natural products. The reaction proceeds under mild conditions with low catalyst loadings, achieving excellent yields and enantioselectivities.[7]
Experimental Protocol: Asymmetric Transfer Hydrogenation of a 2-Aryl-3H-Indole[7]
-
Preparation: In a vial, dissolve the 2-aryl-3H-indole (0.1 mmol), Hantzsch dihydropyridine (1.25 equiv.), and the chiral Brønsted acid catalyst (1 mol%) in toluene (0.02 M).
-
Reaction: Stir the mixture at room temperature for 16-24 hours.
-
Analysis: Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to yield the optically active indoline.
-
Chiral Analysis: Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
Data Summary: Asymmetric Reduction of 2-Aryl-3H-Indoles
| Entry | 2-Aryl Substituent | Yield (%) | ee (%) |
| 1 | Phenyl | 98 | 97 |
| 2 | 4-Methoxyphenyl | 98 | 97 |
| 3 | 4-Chlorophenyl | 99 | 98 |
| 4 | 4-Nitrophenyl | 99 | 98 |
| 5 | 2-Thienyl | 95 | 95 |
| Data adapted from Rueping, M. et al., Org. Lett. 2010.[6][7] |
Cycloaddition Reactions
The C=N double bond of the 3H-indole can participate as a 2π component in cycloaddition reactions. For instance, they can undergo regioselective [3+2] cycloadditions with 1,3-dipoles such as nitrilimines and nitrile oxides.[8] These reactions provide rapid access to complex, fused polycyclic indole derivatives under mild conditions. This reactivity opens a direct pathway to novel heterocyclic scaffolds that would be challenging to assemble through other means.
Figure 4: Schematic representation of a [3+2] cycloaddition reaction involving a 3H-indole.
Rearrangement Reactions
3,3-disubstituted 3H-indoles (indolenines) are prone to rearrangement under acidic or thermal conditions, often leading to more stable 2,3-disubstituted 1H-indoles. This transformation, known as the Plancher rearrangement, is a powerful tool for isomerizing indole skeletons. The driving force is the formation of the thermodynamically stable aromatic indole ring. The mechanism involves the migration of one of the C3 substituents to the C2 position via a spirocyclic intermediate. This reaction significantly expands the synthetic utility of 3H-indoles, allowing them to serve as precursors to otherwise inaccessible substitution patterns.[9]
Figure 5: Simplified mechanism of the acid-catalyzed rearrangement of 3H-indoles.
The 3H-Indole Moiety in Modern Drug Discovery
The indole nucleus is a recurring motif in a vast number of biologically active compounds, including the anti-inflammatory drug Indomethacin, various antiviral agents, and numerous anticancer candidates.[1][10] The synthetic transformations enabled by the 3H-indole ring system provide critical access to novel chemical space around this privileged scaffold.
-
Access to Chiral Scaffolds: As demonstrated, the asymmetric reduction of 3H-indoles is one of the most effective methods for producing enantiomerically pure indolines.[6] Chiral indolines are core components of many pharmaceuticals, where stereochemistry is critical for therapeutic activity and safety.
-
Construction of Complex Polycycles: Cycloaddition and rearrangement reactions of 3H-indoles allow for the rapid assembly of complex, rigid polycyclic structures.[8][9] Such scaffolds are highly sought after in drug discovery as they can present functional groups in well-defined three-dimensional orientations, leading to high-affinity interactions with biological targets.
-
Diversification of Substitution Patterns: The ability to synthesize 2,3-disubstituted indoles via rearrangement provides a complementary strategy to direct functionalization methods, enabling the exploration of structure-activity relationships (SAR) that would otherwise be out of reach.[9]
Conclusion
The 3H-indole ring system, long considered a mere curiosity or transient intermediate, has firmly established itself as a versatile and powerful platform in synthetic organic chemistry. Its reactivity, centered on the endocyclic imine bond, is fundamentally different from its aromatic 1H-indole tautomer, enabling a unique suite of chemical transformations. From highly enantioselective reductions yielding valuable chiral indolines to cycloadditions and rearrangements that build molecular complexity, the 3H-indole provides elegant solutions to modern synthetic challenges. For scientists and researchers in drug development, mastering the chemistry of the 3H-indole unlocks new avenues for scaffold diversification and the creation of novel, high-value molecular entities.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of fused indolin-3-one derivatives via (3 + 2)-cycloaddition of in situ generated 3H-indol-3-one with nitrilimines, nitrile oxides and azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. lookchem.com [lookchem.com]
- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Electronic effects of the 5-chloro substituent on the indole ring
An In-depth Technical Guide to the Electronic Effects of the 5-Chloro Substituent on the Indole Ring
This guide provides a comprehensive analysis of the electronic influence of a chlorine atom at the 5-position of the indole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental electronic principles with their practical implications on chemical reactivity, spectroscopic properties, and biological activity. We will explore the nuanced interplay of inductive and resonance effects, quantify these contributions, and provide actionable experimental protocols for the synthesis and characterization of this pivotal chemical moiety.
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry and natural products.[1] Its electron-rich nature makes it highly reactive towards electrophiles and a versatile template for molecular design.[2] The introduction of substituents onto this core dramatically modulates its physicochemical and biological properties. Halogenation, in particular, is a key strategy in drug design to enhance potency, alter metabolic stability, or improve membrane permeability. The 5-chloroindole moiety has emerged as a particularly valuable pharmacophore, featuring in a wide array of therapeutic agents, especially in oncology.[1][3]
Deconstructing the Electronic Influence of the 5-Chloro Substituent
The presence of a chlorine atom at the C5 position introduces a fascinating dichotomy of electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).
-
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom pulls electron density away from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack by reducing its overall electron density.
-
Resonance Effect (+M): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive withdrawal and is key to directing the regioselectivity of incoming electrophiles.
The net result is that the 5-chloro substituent is considered a deactivating group overall, yet it remains ortho-, para-directing for electrophilic aromatic substitution, a principle that dictates its reactivity patterns.[2]
Quantifying the Electronic Effect: The Hammett Equation
The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic systems.[4] It relates reaction rates and equilibrium constants through the substituent constant (σ) and the reaction constant (ρ). The positive Hammett sigma (σ) value for chlorine confirms its net electron-withdrawing character.
| Hammett Constant | Value for Chlorine (Cl) | Interpretation |
| σmeta | +0.37 | Strong electron-withdrawing effect at the meta position. |
| σpara | +0.23 | Net electron-withdrawing effect at the para position, tempered by resonance. |
| Inductive Constant (σI) | +0.47 | Quantifies the strong electron-withdrawing inductive effect. |
Data sourced from established Hammett constant tables.[5][6]
The diagram below illustrates the dual electronic nature of the 5-chloro substituent.
Caption: Dueling electronic effects of the 5-chloro substituent.
Impact on Chemical Reactivity: Electrophilic Aromatic Substitution
The indole ring is inherently nucleophilic, with the C3 position being the most electron-rich and sterically accessible site for electrophilic attack.[2][7] The 5-chloro substituent, despite its deactivating nature, does not change this fundamental regioselectivity. The attack at C3 generates a carbocation intermediate (an arenium ion) where the positive charge is stabilized through delocalization involving the nitrogen atom, crucially without disrupting the aromaticity of the fused benzene ring.[2]
Caption: Regioselectivity of electrophilic attack on 5-chloroindole.
This directing effect makes 5-chloroindole a reliable precursor for synthesizing a variety of 3-functionalized indoles, which are common motifs in pharmacologically active molecules.[8]
Spectroscopic and Physical Properties
The electronic perturbations induced by the 5-chloro substituent are readily observable through various spectroscopic techniques. A comprehensive understanding of these properties is essential for reaction monitoring and structural elucidation.[9]
| Property | Observation for 5-Chloroindole | Rationale |
| Appearance | White to off-white or slightly grayish-green crystalline solid.[8][9] | The extended π-system and crystalline nature are typical for substituted indoles. |
| Melting Point | 69-71 °C.[8][9] | Provides a key metric for purity assessment. |
| Solubility | Soluble in alcohols, insoluble in water.[8][9] | The nonpolar indole core dominates its solubility profile. |
| 1H NMR | Protons on the benzene ring (H4, H6, H7) are deshielded compared to unsubstituted indole. H4 typically appears as a doublet around δ 7.6 ppm.[10] | The electron-withdrawing effect of chlorine reduces electron density around adjacent protons, shifting their signals downfield. |
| 13C NMR | The C5 carbon, directly bonded to chlorine, resonates at approximately δ 125 ppm.[10][11] | The electronegativity of chlorine influences the chemical shift of the directly attached carbon. |
| IR Spectroscopy | Shows characteristic N-H stretching bands.[12] | Useful for identifying the key functional group of the indole ring. |
| UV-Vis Spectroscopy | Exhibits characteristic absorption bands (¹Lₐ and ¹Lₑ) in the UV region, with the ¹Lₐ band in water appearing around 290 nm.[9] | These bands correspond to π-π* electronic transitions within the aromatic system. |
Applications in Drug Discovery and Materials Science
The unique electronic properties of the 5-chloroindole scaffold have made it a valuable building block in several scientific domains.
-
Anticancer Drug Discovery: Derivatives of 5-chloroindole have been investigated as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3] The chlorine atom can engage in specific halogen bonding interactions within the target protein's active site, enhancing binding affinity and selectivity.
-
Neuroscience: 5-Chloroindole itself has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT₃ receptor, a ligand-gated ion channel involved in neurotransmission.[13][14] This makes it a valuable tool for studying the receptor's function and a potential starting point for novel therapeutics.
-
Corrosion Inhibition: Studies have shown that 5-chloroindole can act as an inhibitor of copper dissolution in acidic chloride solutions, likely by adsorbing onto the metal surface and forming a protective film.[13][15]
Experimental Protocols: Synthesis and Characterization
The reliable synthesis of 5-chloroindole is critical for its application. One of the most commercially viable and scalable methods is the copper-catalyzed halogen exchange from the more readily available 5-bromoindole.[1][3][11]
Protocol: Copper-Catalyzed Synthesis of 5-Chloroindole from 5-Bromoindole
This protocol is adapted from established, scalable methods.[3][16]
Materials:
-
5-Bromoindole
-
Copper(I) chloride (CuCl)
-
N-methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)
-
Toluene
-
Aqueous ammonia (20-25%)
-
Chloroform or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-bromoindole (1 eq) and cuprous chloride (CuCl) (1.2 eq).[3][16]
-
Solvent Addition: Add N-methyl-2-pyrrolidone (NMP) to the flask to serve as a high-boiling point, dipolar aprotic solvent.[3][11]
-
Heating: Heat the reaction mixture to 140-150 °C and maintain this temperature with continuous stirring for 4-6 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute with toluene.[16]
-
Quenching: Carefully add aqueous ammonia (20-25%) to the reaction mixture and stir for 30 minutes to complex with and remove copper salts.[3][16]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform. Repeat the extraction multiple times to ensure complete recovery.[3]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., petroleum ether) to yield glistening plates of 5-chloroindole.[13]
Caption: Workflow for the synthesis of 5-chloroindole.
Conclusion
The 5-chloro substituent exerts a profound and multifaceted influence on the indole ring. Its strong inductive electron withdrawal deactivates the ring, while its resonance electron donation preserves the critical C3-regioselectivity in electrophilic substitution reactions. These competing effects modulate the compound's reactivity, define its spectroscopic signature, and underpin its utility as a versatile intermediate in the synthesis of pharmaceuticals and other functional materials.[17] For the medicinal chemist and materials scientist, a deep appreciation of these electronic principles is paramount for the rational design of novel molecular architectures based on the 5-chloroindole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Hammett Sigma Constants* [wiredchemist.com]
- 6. Hammett substituent constants [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Chloroindole | C8H6ClN | CID 87110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Chloroindole | 17422-32-1 [chemicalbook.com]
- 14. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. CAS 17422-32-1: 5-Chloroindole | CymitQuimica [cymitquimica.com]
Methodological & Application
Reaction mechanism of 4-chlorophenylhydrazine with 3-methyl-2-butanone
An In-Depth Guide to the Fischer Indole Synthesis of 5-chloro-2,3,3-trimethyl-3H-indole
Application Note & Protocol
Abstract
This document provides a comprehensive technical guide on the synthesis of this compound via the Fischer indole synthesis. The reaction involves the acid-catalyzed cyclization of 4-chlorophenylhydrazine with 3-methyl-2-butanone. We will delve into the nuanced reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss methods for product characterization. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry due to its robustness and versatility in creating the indole scaffold, a privileged structure in numerous pharmaceuticals and bioactive molecules.[1][2] This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully execute this important transformation.
Scientific Foundation: The Reaction Mechanism
The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[1] The overall process involves the formation of a hydrazone intermediate, which then undergoes a complex series of rearrangements to yield the final indole product.[3]
The reaction between 4-chlorophenylhydrazine and the unsymmetrical ketone, 3-methyl-2-butanone, proceeds through several key mechanistic steps:
-
Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of 4-chlorophenylhydrazine and 3-methyl-2-butanone to form the corresponding 4-chlorophenylhydrazone. This is a reversible reaction where the removal of water drives the equilibrium towards the product.[4]
-
Tautomerization to Enamine: The phenylhydrazone intermediate tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. This step is critical as it establishes the necessary olefinic bond for the subsequent rearrangement.[1][5]
-
[1][1]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes the key bond-forming event: a[1][1]-sigmatropic rearrangement.[6] This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond between the aromatic ring and the ketone's former α-carbon, transiently disrupting the aromaticity of the benzene ring.[4][7]
-
Rearomatization & Cyclization: The resulting di-imine intermediate quickly rearomatizes. The newly formed aniline-like nitrogen then acts as a nucleophile, attacking the imine carbon in an intramolecular cyclization to form a five-membered ring aminal intermediate.[1][3]
-
Ammonia Elimination: Under the acidic conditions, the aminal intermediate eliminates a molecule of ammonia (NH₃). This final step is driven by the formation of the stable, aromatic 3H-indole (indolenine) ring system.[5][8] Because the 3-position is fully substituted with two methyl groups, the final product is the indolenine tautomer rather than a fully aromatic 1H-indole.
Mechanistic Pathway Diagram
Caption: Figure 1: Reaction Mechanism
Experimental Design and Protocol
This protocol details a one-pot synthesis where the hydrazone is formed in situ and cyclized without isolation.[8] Glacial acetic acid serves as both the solvent and a Brønsted acid catalyst.[9]
Reagent and Materials Data
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Chlorophenylhydrazine HCl | C₆H₈Cl₂N₂ | 179.05 | 5.37 g | 30.0 | Limiting Reagent |
| 3-Methyl-2-butanone | C₅H₁₀O | 86.13 | 3.10 g (3.8 mL) | 36.0 | 1.2 equivalents |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 50 mL | - | Solvent & Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | Extraction Solvent |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~150 mL | - | Neutralization |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | - | - | Column Chromatography |
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenylhydrazine hydrochloride (5.37 g, 30.0 mmol).
-
Reagent Addition: Add glacial acetic acid (50 mL) to the flask and stir to dissolve the solid. To this solution, add 3-methyl-2-butanone (3.8 mL, 36.0 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.[8]
-
Cooling and Concentration: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Transfer the dark mixture to a rotary evaporator and remove the acetic acid under reduced pressure.
-
Workup - Neutralization: Dissolve the resulting oily residue in ethyl acetate (100 mL). Carefully transfer the solution to a separatory funnel. Slowly add saturated sodium bicarbonate solution (~150 mL) in portions to neutralize the remaining acetic acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
-
Workup - Extraction: After neutralization (pH ~7-8), separate the organic layer. Extract the aqueous layer with two additional portions of ethyl acetate (50 mL each).
-
Drying and Filtration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent and wash the solid with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate on a rotary evaporator to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to yield the pure this compound as a yellow to brown oil.[10][11]
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Product Characterization
The expected product is This compound . Its identity and purity should be confirmed using standard analytical techniques.
-
Appearance: Clear yellow to red-brown liquid/oil.[11]
-
¹H NMR (400 MHz, CDCl₃): Based on spectral data for analogous compounds, the following peaks are predicted.[5]
-
δ 7.3-7.5 (m, 3H, Ar-H)
-
δ 2.25 (s, 3H, C2-CH₃)
-
δ 1.35 (s, 6H, C3-(CH₃)₂)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~185 (C=N)
-
δ ~150-155 (Ar-C)
-
δ ~120-130 (Ar-C, Ar-Cl)
-
δ ~55 (C3)
-
δ ~25 (C3-CH₃)
-
δ ~15 (C2-CH₃)
-
-
IR (Infrared Spectroscopy): Characteristic peaks include C=N stretch (~1650 cm⁻¹), C-Cl stretch (~750 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹).
-
Mass Spectrometry (MS-ESI+): Expected [M+H]⁺ at m/z = 208.08.
Safety and Troubleshooting
-
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenylhydrazines are toxic and should be handled with care. Glacial acetic acid is corrosive.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or decomposition. Ensure the reaction has gone to completion via TLC before workup. The use of a stronger acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), can sometimes improve yields, but may require higher temperatures or different solvents.[7][12]
-
Incomplete Reaction: If starting material persists after 4 hours, the reaction may be continued for a longer duration. Alternatively, adding a small amount of a stronger Brønsted acid like H₂SO₄ can sometimes accelerate the cyclization.
-
Purification Issues: The product may co-elute with impurities. Careful optimization of the solvent system for column chromatography is essential for achieving high purity.
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. testbook.com [testbook.com]
- 9. scispace.com [scispace.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Application Note: Microwave-Assisted Synthesis of 5-Chloro-2,3,3-trimethyl-3H-indole
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] 5-Chloro-2,3,3-trimethyl-3H-indole, a substituted indolenine, serves as a valuable intermediate in the synthesis of various biologically active compounds, including dyes and pharmaceuticals.[3] Traditional synthetic routes to indole derivatives, such as the classic Fischer indole synthesis, often necessitate prolonged reaction times, harsh acidic conditions, and can result in moderate yields.[1][4]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering substantial improvements over conventional heating methods.[5][6] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reactants, leading to dramatic reductions in reaction times, increased yields, and enhanced product purity.[5][7][8] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[7][9]
This application note provides a detailed protocol for the efficient synthesis of this compound via a microwave-assisted Fischer indole synthesis. The methodology described herein offers a rapid, high-yielding, and reproducible route to this important synthetic intermediate.
Underlying Scientific Principles: The Fischer Indole Synthesis
The synthesis of this compound is achieved through the Fischer indole synthesis, a classic reaction discovered by Emil Fischer in 1883.[10][11] This powerful method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone to form an indole.[10][11][12]
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The initial step is the condensation of (4-chlorophenyl)hydrazine with 3-methyl-2-butanone (isopropyl methyl ketone) to form the corresponding phenylhydrazone.[10][11]
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[10][13]
-
[13][13]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a crucial[13][13]-sigmatropic rearrangement, which is the key bond-forming step that leads to the indole scaffold.[10][11][12]
-
Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and, through the elimination of ammonia under acidic catalysis, yields the final aromatic indole product.[10][11][12]
Microwave irradiation significantly accelerates this reaction cascade. The direct and efficient energy transfer to the polar reactants and intermediates dramatically reduces the time required for each step, leading to a much faster overall transformation compared to conventional heating.[5][8]
Reaction Mechanism Overview
Caption: Fischer Indole Synthesis Mechanism.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| (4-chlorophenyl)hydrazine hydrochloride | 98% | Sigma-Aldrich |
| 3-Methyl-2-butanone (Isopropyl methyl ketone) | 99% | Alfa Aesar |
| Acetic Acid | Glacial | Fisher Scientific |
| Sodium Hydroxide | Pellets, 97% | EMD Millipore |
| Dichloromethane | ACS Grade | VWR |
| Anhydrous Sodium Sulfate | Granular | J.T. Baker |
| Microwave Synthesizer | e.g., CEM Discover SP | CEM Corporation |
| 10 mL Microwave Process Vial | with snap cap and stir bar | --- |
| Rotary Evaporator | --- | --- |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | --- |
Step-by-Step Synthesis Protocol
Caption: Experimental Workflow.
1. Reagent Preparation:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, combine (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and 3-methyl-2-butanone (1.03 g, 12 mmol).
-
Add glacial acetic acid (5 mL) to the vial.
-
Rationale: Acetic acid serves as both a solvent and a Brønsted acid catalyst to facilitate the hydrazone formation and subsequent cyclization.[14] An excess of the ketone is used to ensure complete consumption of the limiting hydrazine reagent.
2. Microwave Irradiation:
-
Securely seal the vial with a snap cap.
-
Place the vial into the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture under the following conditions:
-
Temperature: 150°C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 200 W (dynamic power control)
-
Stirring: High
-
-
Rationale: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the reaction rate. The sealed vessel allows the reaction to be performed at a temperature above the boiling point of the solvent, further increasing the rate.[8]
3. Reaction Quenching and Neutralization:
-
After irradiation, allow the vial to cool to room temperature (approximately 10-15 minutes) using the instrument's cooling system.
-
Carefully open the vial in a fume hood.
-
Pour the reaction mixture into a beaker containing 50 mL of cold water.
-
Slowly neutralize the acidic solution by adding 1 M sodium hydroxide solution until the pH is approximately 8-9.
-
Rationale: Quenching with water stops the reaction. Neutralization is necessary to deprotonate the product and facilitate its extraction into an organic solvent.
4. Product Extraction:
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers.
-
Rationale: Dichloromethane is an effective solvent for extracting the non-polar indole product from the aqueous phase.
5. Drying and Concentration:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: Removal of residual water is crucial before solvent evaporation to prevent hydrolysis and ensure an accurate yield determination.
6. Purification (Optional):
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient if higher purity is required.
-
Rationale: Chromatography separates the desired product from any unreacted starting materials or minor byproducts.
Expected Results
| Parameter | Expected Outcome |
| Reaction Time | 10 minutes (microwave irradiation) |
| Yield | 85-95% (crude) |
| Appearance | Yellow to brown oil |
| Purity (TLC) | Major spot with minor impurities |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase microwave hold time to 15-20 minutes or increase the temperature to 160°C. |
| Decomposition of product | Decrease the reaction temperature to 140°C. | |
| Formation of Byproducts | Overheating or prolonged reaction time | Reduce the microwave hold time or temperature. |
| Incorrect stoichiometry | Ensure accurate measurement of starting materials. | |
| Difficulty in Extraction | Incomplete neutralization | Check the pH of the aqueous layer and add more base if necessary. |
Conclusion
The microwave-assisted Fischer indole synthesis provides a highly efficient, rapid, and high-yielding route to this compound. This protocol significantly reduces reaction times from hours to minutes when compared to conventional heating methods, making it an ideal methodology for researchers in drug discovery and organic synthesis.[15] The simplicity of the procedure and the high yields obtained underscore the advantages of microwave technology in modern chemical synthesis.[5][16]
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. science.lpnu.ua [science.lpnu.ua]
- 4. benchchem.com [benchchem.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave Synthesis [organic-chemistry.org]
- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. scienceinfo.com [scienceinfo.com]
- 12. testbook.com [testbook.com]
- 13. jk-sci.com [jk-sci.com]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpr.com [ijrpr.com]
- 16. researchgate.net [researchgate.net]
5-Chloro-2,3,3-trimethyl-3H-indole: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2,3,3-trimethyl-3H-indole is a heterocyclic compound that has garnered significant attention as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive 3H-indole (indolenine) core, a strategic chloro-substituent on the benzene ring, and gem-dimethyl groups at the 3-position, make it a valuable precursor for a diverse range of molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, with a focus on its utility in the preparation of cyanine dyes and as a scaffold in medicinal chemistry. The protocols and insights presented herein are designed to be a practical resource for researchers engaged in the development of novel functional molecules and therapeutic agents.
The chlorinated structure of this indole derivative enhances its reactivity in various chemical transformations, including nucleophilic substitutions and cyclizations, which are fundamental in the construction of complex molecular frameworks.[1] Consequently, this compound serves as a key building block in the synthesis of biologically active compounds, finding applications in pharmaceutical development, particularly for neurological disorders, as well as in the formulation of agrochemicals.[2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone.[3]
Protocol 1: Microwave-Assisted Fischer Indole Synthesis
Microwave-assisted organic synthesis offers a significant advantage over conventional heating by dramatically reducing reaction times and often improving yields.[4]
Reaction Scheme:
Caption: Microwave-assisted Fischer indole synthesis.
Materials:
-
p-Chlorophenylhydrazine hydrochloride
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
10 mL microwave reaction tube with a magnetic stirrer
-
Microwave reactor
Procedure: [5]
-
To a 10 mL microwave reaction tube equipped with a magnetic stirrer, add p-chlorophenylhydrazine hydrochloride (1.0 g, 1.0 eq.).
-
Add 3-methyl-2-butanone (1.2 eq.).
-
Add deionized water (3 mL) followed by a catalytic amount of concentrated sulfuric acid (0.1 eq.).
-
Seal the reaction tube and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
After the reaction is complete and the vessel has cooled, carefully open the tube.
-
Remove the aqueous layer.
-
To the remaining residue, add saturated sodium bicarbonate solution (3 mL) to neutralize the reaction mixture.
-
Sonicate the mixture for 10 minutes to ensure complete quenching of the acid.
-
Separate the organic layer.
-
Dissolve the resulting oily product in a minimum volume of dichloromethane.
-
Dry the organic solution over anhydrous sodium sulfate for 30 minutes.
-
Filter the solution by gravity filtration.
-
Concentrate the filtrate under reduced pressure to obtain this compound in quantitative yield.[5]
Self-Validation and Causality:
-
Microwave Irradiation: The use of microwave heating accelerates the reaction by efficiently and uniformly heating the polar reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods.[4]
-
Acid Catalyst: The sulfuric acid protonates the hydrazone intermediate, facilitating the key[6][6]-sigmatropic rearrangement that is characteristic of the Fischer indole synthesis.[3]
-
Neutralization: The addition of saturated sodium bicarbonate is crucial to quench the acidic catalyst and prevent any potential side reactions during workup and purification.
-
Drying: The use of anhydrous sodium sulfate removes any residual water from the organic phase, which is important for obtaining a pure product and preventing hydrolysis of the 3H-indole.
Reactivity and Mechanistic Insights
The reactivity of this compound is primarily dictated by the electron-rich nature of the indole nucleus and the electronic effects of its substituents.
The Role of the 5-Chloro Substituent
The chlorine atom at the 5-position exerts a dual electronic effect:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond, which can deactivate the ring towards electrophilic attack.
-
Mesomeric Effect (+M): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system, which can activate the ring, particularly at the ortho and para positions.
In the context of electrophilic aromatic substitution on the benzene ring, the interplay of these effects directs incoming electrophiles. However, the most significant aspect of the 3H-indole structure is the high reactivity of the C2-methyl group after quaternization of the nitrogen atom.
Application in the Synthesis of Cyanine Dyes
This compound is a key precursor in the synthesis of cyanine dyes. These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic nuclei. The length of the polymethine chain and the nature of the heterocyclic systems determine the absorption and emission properties of the dye.
The synthesis of cyanine dyes from this compound typically involves a two-step process:
-
Quaternization: The nitrogen atom of the indole is alkylated to form a quaternary ammonium salt, known as an indoleninium salt. This step is crucial as it activates the C2-methyl group.
-
Condensation: The resulting indoleninium salt is then condensed with a suitable polymethine bridge precursor to form the final cyanine dye.
Protocol 2: Quaternization of this compound
Reaction Scheme:
Caption: Quaternization of the indole nitrogen.
Materials:
-
This compound
-
Iodomethane (CH₃I)
-
Anhydrous trichloromethane (CHCl₃)
-
Sealed tube
Procedure: [7]
-
In a sealed tube, dissolve this compound in anhydrous trichloromethane.
-
Add an excess of iodomethane.
-
Seal the tube and heat the reaction mixture at 90-100 °C for 8-12 hours.
-
After the reaction is complete, cool the tube to room temperature.
-
Remove the trichloromethane by evaporation under reduced pressure.
-
The resulting solid is the quaternary indoleninium salt, which can be purified by recrystallization if necessary.
Self-Validation and Causality:
-
Alkylation: The nitrogen of the 3H-indole acts as a nucleophile, attacking the electrophilic methyl group of iodomethane in an SN2 reaction to form the quaternary ammonium salt.
-
Activation: The formation of the indoleninium salt increases the acidity of the protons on the C2-methyl group, making them susceptible to deprotonation by a base in the subsequent condensation step.
Protocol 3: Synthesis of a Heptamethine Cyanine Dye
This protocol describes the synthesis of a symmetrical heptamethine cyanine dye.
Reaction Scheme:
Caption: Condensation to form a heptamethine cyanine dye.
Materials:
-
1-Methyl-5-chloro-2,3,3-trimethyl-3H-indol-1-ium iodide (from Protocol 2)
-
2-Chloro-formyl-3-hydroxy-methylenecyclohexene
-
Sodium acetate (NaOAc)
-
Glacial acetic acid
-
Acetic anhydride
-
Acetone
-
Ethanol or Methanol
Procedure: [7]
-
In a suitable reaction flask, dissolve the indoleninium salt (2 eq.) and 2-chloro-formyl-3-hydroxy-methylenecyclohexene (1 eq.) in a mixture of glacial acetic acid and acetic anhydride (typically a 4:3 ratio).
-
Add sodium acetate (2 eq.) as a catalyst.
-
Stir the reaction mixture at room temperature for 15-60 minutes. The progress of the reaction can be monitored by the formation of the intensely colored dye.
-
Upon completion, the crude product is precipitated.
-
The crude dye is purified by washing with cooled acetone and alcohol.
-
Further purification can be achieved by recrystallization from ethanol or methanol.
Self-Validation and Causality:
-
Base Catalysis: Sodium acetate acts as a base to deprotonate the activated C2-methyl group of the indoleninium salt, forming a reactive methylene base.
-
Condensation: The methylene base then acts as a nucleophile, attacking the electrophilic carbon of the polymethine bridge precursor. A series of condensation and elimination reactions lead to the formation of the extended conjugated system of the cyanine dye.
-
Purification: The washing and recrystallization steps are essential to remove unreacted starting materials and byproducts, resulting in a pure cyanine dye with well-defined spectroscopic properties.
Application in Medicinal Chemistry
The 5-chloro-indole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[8] The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of a molecule, and it can also participate in halogen bonding interactions with biological targets.
5-Chloro-indole Derivatives as Kinase Inhibitors
Recent studies have highlighted the potential of 5-chloro-indole derivatives as potent inhibitors of protein kinases, which are key targets in cancer therapy. For example, derivatives of 5-chloro-indole have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are implicated in the progression of various cancers.[9][10][11]
Example: Inhibition of EGFR and BRAF
Derivatives incorporating the 5-chloro-indole moiety have shown promising activity against wild-type and mutant forms of EGFR, such as EGFRT790M, which is a common resistance mutation in non-small cell lung cancer.[10][11] The general structure of these inhibitors often involves functionalization at the C2 and C3 positions of the indole ring to optimize binding to the ATP-binding pocket of the kinase.
Quantitative Data on Biological Activity
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 5-chloro-indole-2-carboxamides | EGFRWT | 68 - 85 | [11] |
| 5-chloro-indole-2-carboxamides | EGFRT790M | 9.5 - 11.9 | [11] |
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Fischer indole synthesis, coupled with its enhanced reactivity, makes it an attractive starting material for the construction of complex molecules. The detailed protocols provided in this guide for its synthesis and elaboration into cyanine dyes, along with insights into its application in medicinal chemistry, underscore its importance for researchers in both academic and industrial settings. The continued exploration of the chemistry of this compound is expected to lead to the discovery of new functional materials and therapeutic agents with significant societal impact.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. scispace.com [scispace.com]
- 5. This compound CAS#: 25981-83-3 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
- 11. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Chloro-2,3,3-trimethyl-3H-indole in Modern Medicinal Chemistry
Section 1: Overview and Strategic Importance
The Privileged Nature of the 5-Chloro-Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic therapeutic agents.[1][2] Among its many derivatives, the 5-chloro-indole scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[3] This versatility has led to the development of potent compounds across several therapeutic areas, including oncology, neuroscience, and infectious diseases.[3] The introduction of a chlorine atom at the 5-position significantly modulates the electronic properties and lipophilicity of the indole ring, often enhancing binding affinity, metabolic stability, and cell permeability—key attributes for successful drug candidates.
Introduction to 5-Chloro-2,3,3-trimethyl-3H-indole
This compound is a specific and highly valuable derivative within this class. It is primarily utilized in organic synthesis as a key intermediate or building block for constructing more complex, biologically active molecules.[4][5] Its unique 3H-indole (indolenine) structure, with the gem-dimethyl group at the C3 position, prevents typical C3 functionalization seen in 1H-indoles and provides a distinct steric and electronic profile. This makes it an ideal starting material for creating compounds with specific three-dimensional architectures, crucial for selective interaction with biological targets. Its chlorinated structure enhances reactivity, making it suitable for a range of chemical transformations essential in drug discovery.[4][5]
Section 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental for reaction design and optimization.
| Property | Value | Source |
| IUPAC Name | 5-chloro-2,3,3-trimethylindole | [6] |
| Molecular Formula | C₁₁H₁₂ClN | [6] |
| Molecular Weight | 193.67 g/mol | [6] |
| CAS Number | 25981-83-3 | [6] |
| Appearance | White to slightly grayish-green crystalline powder | [3] |
| Canonical SMILES | CC1=NC2=C(C1(C)C)C=C(C=C2)Cl | [6] |
| InChIKey | GSKATGIMEUGNJN-UHFFFAOYSA-N | [6] |
Section 3: Key Therapeutic Applications of the Scaffold
Derivatives built upon the 5-chloro-indole core have shown significant promise in modulating critical biological pathways. While this compound is the starting point, the resulting complex molecules target a range of diseases.
Anticancer Drug Discovery: Targeting Kinase Pathways
A substantial body of research has focused on 5-chloro-indole derivatives as potent anticancer agents.[3] These compounds are often designed to inhibit key signaling pathways that are dysregulated in cancer.
-
EGFR and BRAF Inhibition: Derivatives of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one have been synthesized and identified as potent inhibitors of both wild-type and mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[3][7] For instance, certain 5-chloro-indole-2-carboxamides have demonstrated potent inhibitory activity against the EGFRT790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[7][8]
Antiviral Research
The versatility of the scaffold extends to infectious diseases. Notably, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide has been identified as a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase, a critical enzyme for viral replication.[3] This highlights the potential for developing new antiviral agents based on this core structure.
Modulation of Neurological Targets
The 5-chloro-indole moiety has been shown to be an effective allosteric modulator of the 5-HT₃ receptor.[3] This receptor is a key player in the serotonergic system, which is implicated in various gastrointestinal and psychiatric conditions. Allosteric modulation offers a sophisticated mechanism for fine-tuning receptor activity, presenting a promising therapeutic strategy.[3]
Summary of Bioactive Derivatives
The following table summarizes the activity of exemplary compounds derived from the broader 5-chloro-indole scaffold.
| Compound Class | Target | Bioactivity (IC₅₀) | Therapeutic Area |
| Indole-2-carboxamide (5f) | EGFRWT | 68 ± 5 nM | Oncology |
| Indole-2-carboxamide (5f) | EGFRT790M | 9.5 ± 2 nM | Oncology |
| Indole-2-carboxamide (5g) | EGFRWT | 74 ± 5 nM | Oncology |
| Indole-2-carboxamide (5g) | EGFRT790M | 11.9 ± 3 nM | Oncology |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase | Not specified | Antiviral (HIV) |
| 5-chloro-indole | 5-HT₃ Receptor | Allosteric Modulator | Neuroscience |
Data sourced from references[3] and[8].
Section 4: Synthetic Pathways and Protocols
This compound serves as a versatile precursor. Its primary value lies in its ability to undergo specific chemical reactions to build more elaborate molecular architectures.
Synthetic Utility Workflow
The following diagram illustrates the central role of this compound as a building block for creating diverse, functionalized molecules for drug discovery pipelines.
Caption: Synthetic utility of this compound.
Protocol 1: Palladium-Catalyzed Suzuki Coupling for C-5 Arylation
This protocol describes a method for creating a carbon-carbon bond at the C-5 position, a common strategy for exploring structure-activity relationships (SAR). This reaction is based on methodologies described for 5-halogeno-2,3,3-trimethyl-3H-indole derivatives.[9]
Objective: To synthesize 5-Aryl-2,3,3-trimethyl-3H-indole derivatives.
Causality: The Suzuki reaction is chosen for its high functional group tolerance, mild reaction conditions, and commercial availability of a wide array of boronic acids. The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Triphenylphosphine [PPh₃] (0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Schlenk flask and nitrogen/argon line
Step-by-Step Methodology:
-
Vessel Preparation: Add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (3 mol%), PPh₃ (6 mol%), and K₂CO₃ (2.0 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-aryl-2,3,3-trimethyl-3H-indole.
Protocol 2: C-3 Formylation of a 5-Chloro-1H-indole Scaffold via Vilsmeier-Haack Reaction
While this compound cannot undergo this specific reaction due to the C3-disubstitution, this protocol is included to demonstrate a key functionalization method for the closely related 5-chloro-1H-indole scaffold, which is a common synthetic precursor and structural motif.[10]
Objective: To synthesize 5-chloro-1H-indole-3-carbaldehyde.
Causality: The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic rings like indoles. It uses a Vilsmeier reagent (generated from POCl₃ and DMF), which acts as a mild electrophile, attacking the nucleophilic C-3 position of the indole ring.
Materials:
-
4-chloro-2-methyl-aniline (10 g, 70.6 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Vilsmeier reagent (prepared from POCl₃ and DMF) (20 mL)
-
Saturated sodium carbonate solution
-
Ice
Step-by-Step Methodology:
-
Initial Setup: In a flask, dissolve 4-chloro-2-methyl-aniline (10 g) in DMF (10 mL).
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add the pre-prepared Vilsmeier reagent (20 mL) dropwise while maintaining the temperature at 0 °C.
-
Initial Reaction: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Heating: Heat the reaction mixture to 85 °C and maintain this temperature for 5 hours.
-
Quenching and Precipitation: Cool the mixture to room temperature. Carefully add saturated sodium carbonate solution until the solution is basic (pH > 8), which will neutralize the acidic components and cause the product to precipitate.
-
Isolation: A large amount of a pale yellow solid will precipitate. Collect the solid by filtration.
-
Washing and Drying: Wash the collected solid thoroughly with water to remove any inorganic salts and dry it to obtain the final product, 5-chloro-1H-indole-3-carbaldehyde.[10]
Section 5: Conclusion
This compound is a valuable and versatile chemical building block in medicinal chemistry. Its unique structure and enhanced reactivity due to the chloro-substituent make it an important starting material for synthesizing complex molecules.[4][5] The broader 5-chloro-indole scaffold has proven to be a privileged structure, giving rise to potent inhibitors of key targets in oncology and infectious diseases, as well as modulators of CNS receptors.[3] The protocols and applications detailed herein provide a guide for researchers and drug development professionals to leverage this important scaffold in the design and synthesis of novel therapeutic agents.
Section 6: References
-
This compound - Chem-Impex. --INVALID-LINK--
-
5-Cloro-2,3,3-trimetil-3H-indol - Chem-Impex. --INVALID-LINK--
-
Application Notes and Protocols for C-3 Functionalization of the 5-Chloro-1H-indole Nucleus - Benchchem. --INVALID-LINK--
-
The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery - Benchchem. --INVALID-LINK--
-
The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. --INVALID-LINK--
-
3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN - PubChem. --INVALID-LINK--
-
US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents. --INVALID-LINK--
-
Supporting Information Materials 2,3,3-trimethyl-3H-indole - The Royal Society of Chemistry. --INVALID-LINK--
-
Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH. --INVALID-LINK--
-
Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - MDPI. --INVALID-LINK--
-
Synthesis of Medicinally Important Indole Derivatives: A Review. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
The Strategic Role of 5-Chloro-2,3,3-trimethyl-3H-indole in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Indole Intermediate
In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic use of advanced chemical intermediates is paramount. Among these, 5-Chloro-2,3,3-trimethyl-3H-indole, a substituted indolenine, has emerged as a valuable and versatile building block in the synthesis of novel agrochemicals.[1] Its unique structural features, including a reactive imine functionality and a strategically positioned chlorine atom on the aromatic ring, provide a powerful platform for the development of a new generation of herbicides, fungicides, and plant growth regulators.
The presence of the chlorine atom at the 5-position of the indole ring is particularly noteworthy. This modification can significantly enhance the biological activity of the resulting agrochemical by improving its metabolic stability, lipophilicity, and binding affinity to target proteins in weeds, fungi, or plants.[2] Furthermore, the trimethylated C3 position offers steric hindrance that can influence the molecule's conformation and interaction with its biological target, potentially leading to increased selectivity and efficacy.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in agrochemical synthesis. We will delve into detailed synthetic protocols, explore the underlying chemical principles, and provide insights into the design of novel crop protection agents based on this promising intermediate.
Core Chemistry and Reactivity
This compound, also known as 5-chloro-2,3,3-trimethylindolenine, possesses a unique reactivity profile that makes it a valuable synthon. The key reactive sites are the nitrogen atom of the imine and the C2-methyl group. The lone pair of electrons on the nitrogen allows for reactions with electrophiles, such as alkylating agents, while the C2-methyl group can be deprotonated to form a nucleophilic species that can react with various electrophiles.
The chlorinated aromatic ring enhances the molecule's reactivity in nucleophilic substitution and cyclization reactions, which are crucial for constructing complex molecular architectures.[1]
Application in Herbicide Synthesis: Crafting Novel Auxin Mimics
A significant application of chloro-substituted indoles in agrochemistry is the development of herbicides that mimic the natural plant hormone auxin (indole-3-acetic acid, IAA).[2][3] Synthetic auxins, when applied at high concentrations, disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[4] The 5-chloro substitution has been shown to be beneficial for herbicidal activity in various indole derivatives.[5]
While a direct synthesis of a commercial herbicide from this compound is not prominently documented in publicly available literature, we can extrapolate a robust protocol based on the known reactivity of similar indole compounds, such as 5-chloroindole, which is a precursor to the herbicidal compound 1-acetyl-5-chloroindoline.[2] The following protocol details a representative synthesis of a potential auxin mimic herbicide from this compound.
Protocol 1: Synthesis of a Putative N-Acyl-5-chloro-2,3,3-trimethylindoline Herbicide
This two-step protocol involves the reduction of the indolenine to the corresponding indoline, followed by N-acylation to introduce a functional group that can mimic the carboxylic acid moiety of auxin.
Step 1: Reduction of this compound to 5-Chloro-2,3,3-trimethylindoline
-
Rationale: The reduction of the C=N double bond of the indolenine to a C-N single bond of the indoline is a crucial step to create a more flexible backbone that can better mimic the structure of natural auxins. Tin(II) chloride is an effective reducing agent for this transformation under acidic conditions.
-
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (concentrated)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in concentrated hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of tin(II) chloride dihydrate in concentrated HCl dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Carefully make the solution strongly alkaline by the slow addition of a concentrated NaOH solution while cooling in an ice bath.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-Chloro-2,3,3-trimethylindoline.
-
Step 2: N-Acetylation of 5-Chloro-2,3,3-trimethylindoline
-
Rationale: The N-acetylation step introduces an acetyl group to the nitrogen atom of the indoline ring. This modification is designed to mimic the side chain of auxin, which is critical for its biological activity. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Materials:
-
Crude 5-Chloro-2,3,3-trimethylindoline from Step 1
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the crude 5-Chloro-2,3,3-trimethylindoline in dichloromethane and add pyridine.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with water, 1M HCl, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-acetylated compound.
-
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₁H₁₂ClN | 193.67 | Liquid |
| 5-Chloro-2,3,3-trimethylindoline | C₁₁H₁₄ClN | 195.69 | Oil/Solid |
| 1-Acetyl-5-chloro-2,3,3-trimethylindoline | C₁₃H₁₆ClNO | 237.72 | Solid |
Experimental Workflow Diagram:
Caption: Synthetic workflow for a putative auxin mimic herbicide.
Application in Fungicide Synthesis: Exploring Novel Indole-Based Scaffolds
The indole nucleus is a common feature in many natural and synthetic compounds with potent antifungal activity.[6][7] The versatility of the this compound scaffold allows for the synthesis of a diverse range of derivatives with potential fungicidal properties against various plant pathogens.
Protocol 2: General Strategy for the Synthesis of Indole-Based Fungicides via Condensation Reactions
This protocol outlines a general approach for the synthesis of novel indole-based compounds with potential fungicidal activity through the condensation of this compound with various aldehydes. This strategy can lead to the formation of Schiff base derivatives, which have been shown to possess significant antifungal properties.[6]
-
Rationale: The reaction between the C2-methyl group of the indolenine (after activation) and an aldehyde can lead to the formation of a new carbon-carbon bond and a conjugated system, which is often associated with biological activity. The specific aldehyde can be varied to create a library of compounds for structure-activity relationship (SAR) studies.
-
Materials:
-
This compound
-
A strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
A substituted aldehyde (e.g., 4-chlorobenzaldehyde, 2-nitrobenzaldehyde)
-
Quenching solution (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in the anhydrous solvent.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (e.g., LDA) to the solution and stir for 30-60 minutes to allow for the deprotonation of the C2-methyl group.
-
Add the substituted aldehyde, dissolved in the anhydrous solvent, dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target condensation product.
-
Logical Relationship Diagram:
Caption: Logical flow for the synthesis of potential indole-based fungicides.
Conclusion and Future Outlook
This compound stands out as a highly promising and versatile intermediate for the synthesis of next-generation agrochemicals. Its unique structural and electronic properties provide a solid foundation for the rational design of novel herbicides and fungicides with enhanced efficacy and potentially improved environmental profiles. The protocols outlined in this document offer a practical starting point for researchers to explore the vast chemical space accessible from this valuable building block. Further derivatization and biological screening of compounds synthesized from this compound are expected to yield new and effective solutions for the ever-evolving challenges in modern agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloroindoles
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Functionalization at the C5 position is a critical strategy for modulating pharmacological activity. Historically, aryl chlorides were considered challenging substrates for cross-coupling reactions compared to their bromide and iodide counterparts. However, the advent of sophisticated palladium catalysts and ligand systems has revolutionized their use, establishing 5-chloroindoles as cost-effective, stable, and highly versatile building blocks. This document provides an in-depth guide for researchers, covering the core principles, key considerations, and detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions of 5-chloroindoles.
Core Principles: Overcoming the Inertness of the C(5)-Cl Bond
The primary challenge in using 5-chloroindoles is the strength of the C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle energetically demanding. The success of these reactions hinges on the use of highly active palladium catalysts, typically generated in situ from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.
The ligands are the key to success. For C-Cl bond activation, sterically hindered, electron-rich phosphine ligands are paramount. These ligands stabilize the electron-rich, low-coordinate Pd(0) active species, promoting its insertion into the C-Cl bond.
Generalized Catalytic Cycle
The fundamental mechanism for most palladium-catalyzed cross-coupling reactions follows a similar pathway, illustrated below. The nature of the coupling partner and the specific mechanistic step following oxidative addition define the reaction type.
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a powerhouse for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures commonly found in drug candidates. For 5-chloroindoles, the choice of a highly active catalyst system is critical to achieve high yields.
Expert Insights & Causality
-
Catalyst System: The combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is highly effective. The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature promotes the initial, rate-limiting oxidative addition into the C-Cl bond.
-
Base Selection: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically used. The base is crucial for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (like toluene, dioxane, or 2-MeTHF) and water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate complex.
Data Summary: Suzuki-Miyaura Coupling of 5-Chloroindoles
| Coupling Partner | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 95 | |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 92 | |
| Thiophene-2-boronic acid | PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | 88 | |
| 4-Formylphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 90 |
Note: Yields are for N-protected 5-chloroindoles, which often exhibit better reactivity and solubility.
Detailed Protocol: Synthesis of 1-(tert-Butoxycarbonyl)-5-phenyl-1H-indole
Reagents & Equipment:
-
1-(tert-Butoxycarbonyl)-5-chloro-1H-indole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Deionized Water
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 1-(tert-butoxycarbonyl)-5-chloro-1H-indole (1.0 mmol, 267.7 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (3.0 mmol, 414.6 mg).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these solids to the Schlenk flask.
-
Solvent Addition & Degassing: Add toluene (5 mL) and water (1 mL). Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with nitrogen or argon.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing anilines and related N-aryl compounds, which are prevalent in pharmaceuticals. The coupling of 5-chloroindoles with amines requires a strong base and a highly active catalyst system to facilitate the challenging C-N bond formation.
Expert Insights & Causality
-
Catalyst System: Catalyst systems based on bulky biarylphosphine ligands like XPhos or the Josiphos-family ligand RuPhos are highly effective. These ligands form monoligated Pd(0) species that are extremely active in the oxidative addition with aryl chlorides.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. These bases are strong enough to deprotonate the amine coupling partner, but their steric bulk prevents them from competing as nucleophiles.
-
Solvent System: Anhydrous, polar aprotic solvents like dioxane or toluene are preferred to ensure the stability of the catalyst and the solubility of the reagents.
Detailed Protocol: Synthesis of 5-(Morpholino)-1H-indole
Reagents & Equipment:
-
5-Chloro-1H-indole (unprotected N-H can be used with certain ligands)
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Glovebox or Schlenk line
Procedure:
-
Inert Atmosphere Setup: This reaction is highly sensitive to air and moisture. Perform all additions in a glovebox.
-
Reagent Addition: To a vial, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and RuPhos (0.036 mmol, 16.8 mg). Add 5-chloro-1H-indole (1.0 mmol, 151.6 mg) and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Solvent and Amine: Add anhydrous toluene (2 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water.
-
Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to obtain the desired product.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis and valuable motifs in materials science and medicinal chemistry. This reaction typically employs a dual-catalyst system.
Expert Insights & Causality
-
Catalyst System: The classic Sonogashira reaction uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI). The palladium complex activates the C-Cl bond, while the copper salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Variant: To avoid issues associated with copper (e.g., homocoupling of the alkyne), copper-free Sonogashira protocols have been developed. These often require a more potent palladium/ligand system and a stronger base.
Detailed Protocol: Synthesis of 5-(Phenylethynyl)-1H-indole
Reagents & Equipment:
-
5-Chloro-1H-indole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Schlenk flask, condenser, nitrogen/argon line
Procedure:
-
Inert Atmosphere: Add 5-chloro-1H-indole (1.0 mmol, 151.6 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg) to a Schlenk flask.
-
Solvent and Reagents: Evacuate and backfill the flask with nitrogen three times. Add anhydrous triethylamine (5 mL) via syringe, followed by phenylacetylene (1.1 mmol, 121 µL).
-
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere until TLC analysis indicates complete consumption of the starting material (typically 6-12 hours).
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure to remove the triethylamine.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Heck-Matsuda Coupling: C-C Bond Formation with Alkenes
The Heck reaction forges a C-C bond between an aryl halide and an alkene. While classic Heck conditions can be harsh, modern protocols allow for the effective coupling of 5-chloroindoles with various alkenes, such as acrylates and styrenes.
Expert Insights & Causality
-
Catalyst System: For the less reactive 5-chloroindole, highly active catalyst systems are necessary. Palladacycle catalysts or systems using bulky phosphine ligands (like those in Suzuki coupling) can be effective.
-
Base Selection: A weak inorganic base like NaOAc or an organic base like triethylamine is often sufficient. The base is required to neutralize the HX acid formed during the catalytic cycle, regenerating the active Pd(0) catalyst.
-
Solvent System: Polar aprotic solvents such as DMF, DMA, or NMP are typically used to facilitate the reaction.
Detailed Protocol: Synthesis of Methyl (E)-3-(1H-Indol-5-yl)acrylate
Reagents & Equipment:
-
5-Chloro-1H-indole
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
Procedure:
-
Reagent Addition: To a sealable reaction tube, add 5-chloro-1H-indole (1.0 mmol, 151.6 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg), and P(o-tol)₃ (0.06 mmol, 18.3 mg).
-
Solvent and Reagents: Add anhydrous DMF (4 mL), triethylamine (1.5 mmol, 209 µL), and methyl acrylate (1.2 mmol, 108 µL).
-
Reaction: Seal the tube tightly and heat the mixture to 120 °C for 18-24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst (air/moisture exposure)- Insufficiently active ligand/catalyst system- Low reaction temperature- Poor quality reagents | - Ensure proper inert atmosphere technique (degassing, glovebox)- Switch to a more active ligand (e.g., SPhos, XPhos, RuPhos)- Increase reaction temperature in 10 °C increments- Use freshly purified solvents and high-purity reagents |
| Side Product Formation | - Homocoupling: (e.g., biaryl from boronic acid)- Dehalogenation: (Reduction of C-Cl to C-H)- Ligand Degradation | - Lower catalyst loading; ensure slow addition of reagents- Use a milder base; ensure rigorous exclusion of oxygen- Operate at the lowest effective temperature; check ligand stability |
| Poor Reproducibility | - Variable moisture/oxygen levels- Inconsistent reagent stoichiometry- Impurities in starting material | - Standardize inert atmosphere procedures- Use precise measurements for all reagents, especially catalyst/ligand- Recrystallize or purify starting materials before use |
Conclusion
Palladium-catalyzed cross-coupling reactions have transformed 5-chloroindoles from challenging substrates into powerful and versatile building blocks for drug discovery and materials science. The key to unlocking their synthetic potential lies in the rational selection of a highly active catalyst system, typically involving sterically demanding, electron-rich phosphine ligands. By understanding the underlying principles and employing the detailed protocols provided in this guide, researchers can confidently and effectively incorporate the 5-chloroindole scaffold into complex molecular architectures.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2,3,3-trimethyl-3H-indole
Welcome to the technical support center for the synthesis of 5-Chloro-2,3,3-trimethyl-3H-indole. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Fischer indole synthesis for this specific indolenine. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of side products, and offer practical, field-proven troubleshooting advice in a direct question-and-answer format.
Introduction: The Fischer Synthesis of this compound
The synthesis of this compound is most commonly achieved via the Fischer indole synthesis.[1] This classic and versatile reaction involves the acid-catalyzed cyclization of (4-chlorophenyl)hydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).[2][3] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then tautomerizes to an ene-hydrazine. The key step is a[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the final 3H-indole (indolenine) product.[5][6]
While robust, this synthesis is sensitive to reaction conditions, and several side reactions can occur, impacting yield and purity.[7] This guide will help you navigate these potential pitfalls.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected, and I've identified 4-chloroaniline as a major contaminant in my crude product. What is causing this?
This is a classic and frequently encountered issue in Fischer indole syntheses, pointing directly to a competing side reaction: N-N bond cleavage of the ene-hydrazine intermediate.[8][9]
Mechanistic Explanation: The crucial[4][4]-sigmatropic rearrangement competes with both homolytic and heterolytic cleavage of the weak N-N single bond in the protonated ene-hydrazine intermediate.[8][10] Overly harsh acidic conditions or excessive heat can favor this cleavage pathway. The N-N bond breaks, leading to the formation of 4-chloroaniline and a resonance-stabilized iminium cation derived from the ketone.[9]
Troubleshooting & Mitigation Strategies:
-
Choice of Acid Catalyst: The strength and type of acid are critical.[4] Very strong Brønsted acids like sulfuric acid or high concentrations of polyphosphoric acid (PPA) at elevated temperatures can promote N-N cleavage.[10][11] Consider using a milder Lewis acid like zinc chloride (ZnCl₂) or running the reaction with a Brønsted acid at a lower temperature.[12]
-
Temperature Control: High temperatures accelerate all reactions, including the undesired cleavage. The optimal temperature provides enough energy for the[4][4]-sigmatropic rearrangement without excessively promoting the N-N scission. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of cleavage products. Monitor the reaction by TLC or LCMS to determine the point of maximum product formation before significant degradation occurs.
// Nodes Hydrazone [label="Phenylhydrazone\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; EneHydrazine [label="Ene-hydrazine\n(Protonated)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n(this compound)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="N-N Bond Cleavage\nSide Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aniline [label="4-Chloroaniline", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Iminium Cation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Rearrangement [label="1H-Indole Tautomer\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Hydrazone -> EneHydrazine [label=" Tautomerization\n(Acid-Catalyzed)"]; EneHydrazine -> Product [label="[4][4]-Sigmatropic\nRearrangement &\nCyclization", color="#34A853"]; EneHydrazine -> Cleavage [label=" N-N Scission\n(Excess Acid/Heat)", color="#EA4335"]; Cleavage -> Aniline; Cleavage -> Iminium; Product -> Rearrangement [label=" Isomerization\n(Heat/Acid)", style=dashed, color="#EA4335"]; } dot Caption: Key reaction pathways in the synthesis of this compound.
Q2: My reaction mixture has turned into a dark, intractable tar. What happened and how can I prevent it?
Tar formation is a common sign of product and/or starting material decomposition and polymerization.[1] The indole nucleus, intermediates, and even the starting phenylhydrazine can be unstable under strongly acidic and high-temperature conditions.
Primary Causes & Prevention:
-
Excessive Heat: This is the most frequent cause. The energy input is causing uncontrolled side reactions and polymerization.
-
Solution: Carefully control the reaction temperature using an oil bath and a temperature controller. Determine the minimum temperature required for the reaction to proceed efficiently. Microwave-assisted synthesis can sometimes offer better control over heating, enabling rapid temperature increases to the set point and avoiding prolonged heating times.[2]
-
-
Overly Aggressive Catalyst: Polyphosphoric acid (PPA) is an excellent dehydrating agent and catalyst, but it can be very aggressive at temperatures above 100-120 °C, often leading to charring.[10][13]
-
Atmosphere: Reactions run in the presence of air can be susceptible to oxidation, which contributes to the formation of colored, polymeric materials.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Q3: My analytical data (¹H NMR) suggests the presence of an isomer. Is it possible for the 3H-indole to rearrange?
Yes, this is a distinct possibility. The desired product is a 3H-indole (an indolenine), which contains a non-aromatic, five-membered ring with an endocyclic C=N bond. This is a tautomer of the corresponding 1H-indole.[15] The 1H-indole is significantly more stable because the pyrrole ring becomes fully aromatic, satisfying Hückel's rule (10 π electrons).[15]
Distinguishing the Isomers:
| Feature | This compound | 5-Chloro-2,3-dimethyl-1H-indole (Hypothetical Rearrangement Product) |
| Aromaticity | Benzene ring is aromatic; pyrrole ring is not. | Both rings are aromatic. |
| ¹H NMR (Key Signals) | Singlet for two C3-methyl groups (~1.2-1.4 ppm). Singlet for C2-methyl group (~1.8-2.2 ppm).[16] No N-H proton. | Singlet for one C3-methyl group. Singlet for C2-methyl group. Broad singlet for N-H proton (>8 ppm). |
| Stability | Kinetically favored product. | Thermodynamically favored product. |
Prevention of Isomerization:
-
Moderate Reaction Conditions: Avoid prolonged heating after the initial cyclization is complete.
-
Careful Workup: Neutralize the acidic reaction mixture promptly during workup. Prolonged exposure to acid, even at room temperature, can facilitate the tautomerization. Use a mild base like sodium bicarbonate for neutralization.[2]
-
Purification: Avoid high temperatures during purification (e.g., distillation at very high pot temperatures). Column chromatography under neutral conditions is preferred.
Recommended Experimental Protocol
This protocol is a generalized starting point. Optimization of temperature and reaction time will be necessary.
Materials:
-
(4-chlorophenyl)hydrazine hydrochloride
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Acid Catalyst (e.g., Polyphosphoric Acid, Zinc Chloride, or Sulfuric Acid)
-
Solvent (e.g., Ethanol, Acetic Acid, or none if using PPA as the medium)
-
Sodium Bicarbonate solution (saturated)
-
Extraction Solvent (e.g., Ethyl Acetate or Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Hydrazone Formation (Optional One-Pot): In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) and 3-methyl-2-butanone (1.1-1.2 eq) in a suitable solvent like ethanol or acetic acid.[1]
-
Cyclization: Add the acid catalyst. The choice and amount are critical:
-
With PPA: Gently heat the (4-chlorophenyl)hydrazine hydrochloride and 3-methyl-2-butanone mixture, then slowly add to pre-heated PPA (80-100 °C). PPA can often serve as both the catalyst and the reaction medium.[13]
-
With ZnCl₂: Add anhydrous zinc chloride (0.5 - 1.0 eq) to the mixture of reactants. Heat to reflux.[12]
-
With H₂SO₄: Add a catalytic amount of concentrated sulfuric acid to the reactants in a solvent like deionized water or ethanol.[2][17]
-
-
Monitoring: Heat the reaction mixture (typically between 80 °C and 120 °C, depending on the catalyst system). Monitor the progress by TLC, observing the disappearance of the starting material/hydrazone and the appearance of the product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using PPA, carefully quench the reaction by pouring it onto crushed ice. Cautiously neutralize the acidic mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purification: Purify the crude oil or solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[18][19]
// Nodes Start [label="Low Yield or\nImpure Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTLC [label="Analyze Crude by TLC/NMR", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Tar [label="Reaction Turned to Tar?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Aniline [label="4-Chloroaniline Present?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Isomer [label="Isomer (1H-Indole)\nDetected?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions Sol_Tar [label="Reduce Temperature\nUse Milder Acid\nRun under N₂", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Aniline [label="Lower Temperature\nUse Milder Acid (e.g., ZnCl₂)\nReduce Reaction Time", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_Isomer [label="Use Milder Workup\nAvoid Prolonged Heating\nPurify Promptly", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sol_OK [label="Optimize Purification\n(Chromatography Conditions)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTLC; CheckTLC -> Tar [label="Visual Inspection"]; Tar -> Sol_Tar [label="Yes"]; Tar -> Aniline [label="No"]; Aniline -> Sol_Aniline [label="Yes"]; Aniline -> Isomer [label="No"]; Isomer -> Sol_Isomer [label="Yes"]; Isomer -> Sol_OK [label="No"]; } dot Caption: A troubleshooting decision tree for common synthesis issues.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 25981-83-3 [m.chemicalbook.com]
- 3. This compound CAS#: 25981-83-3 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. testbook.com [testbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 13. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 17. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Chloro-2,3,3-trimethyl-3H-indole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-2,3,3-trimethyl-3H-indole (CAS: 25981-83-3). We will address common challenges, from persistent impurities to product instability, offering field-proven troubleshooting strategies and detailed experimental protocols to ensure the highest purity for your downstream applications.
Compound Profile: Understanding this compound
This compound is a substituted indolenine (a 3H-indole) that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis, most commonly achieved via the Fischer indole synthesis, involves the acid-catalyzed reaction of 4-chlorophenylhydrazine with 3-methyl-2-butanone.[2][3] The acidic conditions and inherent reactivity of the indole nucleus can lead to a variety of impurities and handling challenges.[4] This guide focuses on navigating the post-synthesis work-up and purification to isolate the target compound with high fidelity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile is heavily dependent on the reaction conditions. Common contaminants include:
-
Unreacted Starting Materials: Residual 4-chlorophenylhydrazine and 3-methyl-2-butanone may be present if the reaction did not go to completion.[5]
-
Acid-Catalyzed Byproducts: Harsh acidic conditions, especially at elevated temperatures, can cause the electron-rich indole nucleus to polymerize or decompose, leading to dark, tarry substances.[4][6]
-
Aniline Derivatives: Cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate can generate aniline-related byproducts.[7]
-
Oxidation Products: The product can be sensitive to air, especially at high temperatures, leading to oxidized impurities. This often manifests as a darkening of the crude product.[5]
Q2: My crude product is a dark red or brown oil. Is this normal and is it usable?
A2: It is common for the crude product to be a reddish or dark-colored oil.[1] This coloration is often due to minor polymeric or oxidized byproducts formed during the acidic cyclization. While a dark color indicates the presence of impurities, the material can typically be purified. Its direct use without purification is highly discouraged as these impurities can interfere with subsequent reactions and compromise the integrity of your research.
Q3: Which purification method is generally superior for this compound: chromatography or vacuum distillation?
A3: For achieving the highest purity, especially on a laboratory scale, flash column chromatography is the preferred method. It excels at separating the target compound from both more polar and less polar impurities, as well as colored byproducts. Vacuum distillation is a viable alternative, particularly for larger quantities where chromatography may be less practical.[1] However, distillation separates based on boiling point and may not effectively remove impurities with similar volatilities. A combination of both—distillation to remove bulk impurities followed by a chromatography polishing step—can also be highly effective.
Q4: How should I properly store the purified this compound?
A4: Due to its sensitivity to air and light, proper storage is critical to maintain purity.[8] The purified compound should be stored in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 0-8°C is recommended.[1]
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Q: I've completed the aqueous work-up, and my product is an intractable oil that fails to crystallize. How can I proceed?
A: this compound is often isolated as an oil or low-melting solid, so failure to crystallize is expected.[1][2] The primary purification route will be chromatography or distillation. Attempting to force crystallization is generally not the most efficient path forward.
-
Causality: The gem-dimethyl group at the C3 position disrupts the planarity and crystal lattice packing that is common in other indoles, favoring a liquid or amorphous state. Impurities can also act as cryoinhibitors.
-
Solution Workflow: Your primary goal is to remove aqueous and acidic residues before proceeding to chromatography or distillation. Ensure you have thoroughly neutralized the reaction mixture with a base like sodium bicarbonate and washed the organic extracts with brine to remove water.[5][6] Drying the organic solution over an anhydrous salt like Na₂SO₄ or MgSO₄ is a critical final step.[2]
Caption: Troubleshooting workflow for an oily crude product.
Q: During column chromatography, I'm struggling to separate my product from a close-running impurity. How can I improve the separation?
A: Co-elution is a common challenge when impurities have similar polarity to the target compound. Optimizing your chromatographic conditions is key.
-
Causality: The separation efficiency (resolution) in chromatography depends on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). Insufficient difference in partitioning leads to overlapping peaks.
-
Solutions:
-
Decrease Eluent Polarity: If the impurity is eluting slightly after your product, it is more polar. If it elutes slightly before, it is less polar. The most common eluent system for indoles is a hexane/ethyl acetate gradient.[5] Start with a very low polarity mobile phase (e.g., 1-2% ethyl acetate in hexanes) and increase the polarity very slowly. A shallower gradient provides more opportunity for separation.
-
Change Solvent System: If optimizing the gradient is insufficient, switch to a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or using a ternary system (e.g., hexane/dichloromethane/ethyl acetate) can alter the interactions with the silica gel and improve resolution.
-
Check for Overloading: Loading too much crude product onto the column will cause band broadening and poor separation. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product.
-
Q: My final yield after purification is significantly lower than expected. What are the common sources of product loss?
A: Product loss can occur at multiple stages of the synthesis and purification process.
-
Causality & Solutions:
-
Incomplete Reaction: If the initial synthesis did not go to completion, the yield will be inherently low. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[5]
-
Degradation: As mentioned, indoles can degrade in harsh acid or prolonged heat.[4] Ensure the reaction is not overheated and that the acidic mixture is neutralized promptly during work-up.
-
Work-up Losses: During aqueous extractions, emulsions can form, or the product may have some water solubility, leading to loss in the aqueous layers. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery.[6]
-
Chromatography Losses: The product can adhere irreversibly to silica gel, especially if the silica is acidic or if very polar eluents are used for extended periods. Additionally, collecting fractions that are too broad can lead to the inclusion of impurities and subsequent loss when those fractions are discarded.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the recommended method for obtaining high-purity this compound on a research scale.
-
Eluent System Selection: First, determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.[9] Spot your crude product on a TLC plate and develop it in various solvent ratios (e.g., 5%, 10%, 20% EtOAc in hexanes). The ideal system will give your product an Rf value of ~0.25-0.35.
-
Column Packing:
-
Select a column of appropriate size (e.g., for 1g of crude, a 40g silica column is suitable).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 2% EtOAc/hexanes).
-
Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude oil (e.g., 1g) in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel (~2-3g) to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto silica ("dry loading"). This technique prevents band broadening and improves separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Monitor the elution process by TLC, spotting fractions to identify which ones contain your pure product.
-
Gradually increase the polarity of the eluent as needed to elute the product in a reasonable time.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Caption: Experimental workflow for flash column chromatography.
Purity Assessment
After purification, it is essential to confirm the purity and identity of the final product. A combination of analytical techniques should be employed.[10]
| Technique | Purpose | Typical Conditions / Expected Observations |
| HPLC | Quantitative purity assessment.[11] | Method: Reverse-phase C18 column. Mobile Phase: Acetonitrile/Water gradient.[12] Detection: UV at ~254 nm. A single major peak indicates high purity. |
| GC-MS | Purity assessment and molecular weight confirmation.[10] | Provides a retention time for the pure compound and a mass spectrum. The molecular ion peak (M+) should be observed at m/z corresponding to the compound's molecular weight (approx. 193.07 for C₁₁H₁₂ClN).[13] |
| ¹H and ¹³C NMR | Structural confirmation and purity check.[10] | The spectra should show the expected signals for the trimethyl and aromatic protons and carbons, with no significant peaks corresponding to starting materials or byproducts. |
| FT-IR | Functional group identification.[10] | Confirms the presence of key functional groups (e.g., C=N stretch of the indolenine, C-Cl stretch, aromatic C-H). |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 25981-83-3 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Column Chromatography of 5-Chloro-2,3,3-trimethyl-3H-indole
Welcome to the technical support center for the chromatographic purification of 5-Chloro-2,3,3-trimethyl-3H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for the successful isolation of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purification via column chromatography is a critical step to ensure the quality and purity of the final product. This guide will walk you through the essential aspects of developing a robust purification method, from selecting the right conditions to troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
For the purification of this compound, silica gel (SiO₂) is the most commonly used and recommended stationary phase .[2] Silica gel is a polar adsorbent, and its slightly acidic nature is generally compatible with indole derivatives.[2] Standard flash chromatography grade silica gel (40-63 µm particle size) is a suitable choice for most applications.[3]
Q2: What is a good starting mobile phase for the column chromatography of this compound?
A good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate .[4][5] Based on the purification of the parent compound, 2,3,3-trimethyl-3H-indole, using petroleum ether, a low polarity mobile phase is recommended to start.[6]
To determine the optimal ratio, it is crucial to first run a Thin-Layer Chromatography (TLC) analysis. A good mobile phase composition will give a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. This Rf value generally provides a good balance between separation and elution time.
Q3: How can I determine the optimal mobile phase composition using TLC?
-
Spot a small amount of your crude reaction mixture onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture, for example, 95:5 (hexane:ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm), as indole derivatives are often UV-active.
-
Adjust the polarity of the mobile phase as needed. If the Rf value is too low (the spot doesn't move far from the baseline), increase the proportion of ethyl acetate. If the Rf is too high (the spot is near the solvent front), decrease the proportion of ethyl acetate.
-
Aim for an Rf of 0.2-0.3 for the this compound spot to ensure good separation on the column.
Troubleshooting Guide
Even with a well-planned experiment, challenges can arise. This section addresses common problems encountered during the column chromatography of this compound and provides practical solutions.
Problem 1: My compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of your mobile phase. For instance, if you started with 95:5 hexane:ethyl acetate, you can switch to a 90:10 or 85:15 mixture. It is important to make these changes gradually to avoid co-elution of impurities.
Problem 2: The separation between my product and impurities is poor.
-
Possible Cause 1: The mobile phase polarity is too high, causing all compounds to elute too quickly.
-
Solution 1: Decrease the polarity of the mobile phase. A lower polarity will increase the interaction of the compounds with the silica gel, leading to better separation.
-
Possible Cause 2: The column is overloaded with the sample.
-
Solution 2: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use 30 to 100 times the weight of silica gel to the weight of the sample.[3] For difficult separations, a higher ratio is recommended.
Problem 3: I'm observing peak tailing for my compound.
-
Possible Cause 1: Strong interaction between the basic nitrogen of the indolenine and the acidic silanol groups on the silica gel surface.[7]
-
Solution 1: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will help to neutralize the acidic sites on the silica gel and reduce the strong interactions, resulting in more symmetrical peaks.[8]
-
Possible Cause 2: The sample is overloaded on the column.
-
Solution 2: As mentioned previously, reducing the sample load can improve peak shape.[9]
Problem 4: It appears my compound is decomposing on the silica gel.
-
Possible Cause: Some 3H-indoles can be sensitive to the acidic nature of silica gel.[10]
-
Solution 1: Use deactivated silica gel. You can deactivate silica gel by treating it with a small amount of water or by pre-treating it with a mobile phase containing a small percentage of triethylamine.
-
Solution 2: Consider using an alternative stationary phase such as alumina (neutral or basic) or a modified silica phase.[2]
-
Solution 3: Perform a quick filtration through a plug of silica gel instead of a long column chromatography to minimize the contact time.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (flash chromatography grade, 40-63 µm)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition as described in the FAQ section.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase and pour it into the column.
-
Allow the silica gel to settle, ensuring a uniform and crack-free packing. Drain the excess solvent until it is just above the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
Quantitative Data Summary
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate |
| Initial Polarity | Start with low polarity (e.g., 95:5 non-polar:polar) |
| Target Rf (TLC) | ~0.2 - 0.3 |
| Sample Load | 1:30 to 1:100 (sample:silica gel weight ratio) |
| Peak Tailing Modifier | 0.1 - 1% Triethylamine in mobile phase (optional) |
References
- 1. chemimpex.com [chemimpex.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ijpdt.com [ijpdt.com]
- 4. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. it.restek.com [it.restek.com]
- 8. labcluster.com [labcluster.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Fischer Indole Synthesis for 5-Chloroindoles
Welcome to the technical support guide for the synthesis of 5-chloroindoles via the Fischer indole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis and why is it important for 5-chloroindoles?
A1: The Fischer indole synthesis is a classic and highly versatile chemical reaction that produces the indole aromatic heterocycle from a (substituted) phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1][2][3][4] This method is a cornerstone of heterocyclic chemistry and is frequently used to synthesize the core of many pharmaceuticals, including antimigraine drugs of the triptan class.[1] For 5-chloroindoles, a common structural motif in medicinal chemistry, this synthesis provides a direct and efficient route by starting with 4-chlorophenylhydrazine.[5]
Q2: What are the key mechanistic steps of the Fischer indole synthesis?
A2: The reaction proceeds through a well-defined sequence:
-
Hydrazone Formation: The 4-chlorophenylhydrazine first condenses with an aldehyde or ketone to form a 4-chlorophenylhydrazone.[6][7]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer.[1][6]
-
[2][2]-Sigmatropic Rearrangement: Under acid catalysis, the ene-hydrazine undergoes a key electrocyclic rearrangement to form a di-imine intermediate.[1][6][7] This is often the rate-determining step.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form a cyclic aminal.[1]
-
Ammonia Elimination: Finally, the aminal eliminates a molecule of ammonia (NH₃) to yield the stable, aromatic 5-chloroindole product.[1][6]
Q3: Why can the synthesis of 5-chloroindoles be challenging?
A3: The primary challenge stems from the electronic properties of the chlorine substituent. As an electron-withdrawing group (EWG), the chlorine atom deactivates the phenyl ring.[8][9] This reduced electron density makes the crucial[2][2]-sigmatropic rearrangement step slower and more energetically demanding compared to reactions with electron-donating groups.[9] Consequently, the synthesis of 5-chloroindoles often requires stronger acid catalysts, higher temperatures, or longer reaction times, which can unfortunately lead to side reactions and lower yields.[10]
Visualizing the Mechanism
The diagram below outlines the critical steps in the formation of a 5-chloroindole via the Fischer indole synthesis.
Caption: Key mechanistic stages of the Fischer indole synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.
Q4: My reaction has a very low yield or is not proceeding to completion. What should I do?
A4: Low yield is the most common issue, often linked to the electron-withdrawing nature of the chlorine substituent.
-
Possible Cause 1: Inappropriate Acid Catalyst. The choice of acid is critical.[10] A weak acid may not be sufficient to drive the rearrangement. Conversely, an overly strong acid at high temperatures can cause degradation.
-
Solution: If using a Brønsted acid like acetic or p-toluenesulfonic acid (p-TsOH) yields poor results, consider a stronger Lewis acid or a polyphosphoric acid (PPA). Zinc chloride (ZnCl₂) is a widely used and effective Lewis acid catalyst.[5][6] A 10-fold excess (by weight) of PPA can also be effective.[5]
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The temperature may be too low, or the reaction time too short.
-
Possible Cause 3: Purity of Starting Materials. Impurities in the 4-chlorophenylhydrazine or the carbonyl compound can inhibit the reaction or lead to side products. The hydrochloride salt of the hydrazine is often more stable and is a good starting point.
-
Solution: Ensure the 4-chlorophenylhydrazine is pure. If it has darkened, it may have oxidized; recrystallization may be necessary. Always use freshly distilled or high-purity carbonyl compounds.
-
-
Possible Cause 4: In-situ vs. Pre-formed Hydrazone. While convenient, forming the hydrazone in situ can sometimes be less efficient.
-
Solution: Consider pre-forming and isolating the 4-chlorophenylhydrazone before proceeding with the cyclization step. This often leads to higher purity and better overall yields as it removes water and other impurities from the final, critical step.[5]
-
Q5: My reaction produces a dark, tarry mixture that is difficult to work up and purify. How can I prevent this?
A5: Tar formation is a sign of product or starting material degradation, often caused by excessively harsh conditions.
-
Possible Cause 1: High Temperature and/or Strong Acid. The combination of high heat and strong acid can lead to polymerization and decomposition.
-
Solution: First, try to lower the reaction temperature. If that is not effective, switch to a milder catalyst system. For example, if PPA is causing charring, switch to ZnCl₂ in a high-boiling solvent like toluene or use glacial acetic acid, which can serve as both catalyst and solvent.[5]
-
-
Possible Cause 2: Air Oxidation. The indole nucleus and intermediates can be sensitive to air oxidation, especially at high temperatures.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for extended reaction times at high temperatures.[5]
-
Q6: I am observing significant byproduct formation. What are they and how can I minimize them?
A6: Byproducts can arise from several competing pathways.
-
Possible Cause 1: N-N Bond Cleavage. Strong electron-donating groups on the carbonyl partner can weaken the N-N bond, leading to cleavage instead of the desired rearrangement.[10] This results in the formation of aniline derivatives.[12]
-
Solution: This is less of a problem for simple alkyl ketones. If you are using a substrate with highly stabilizing groups, this side reaction may be unavoidable with the Fischer synthesis. Computational studies have shown that excessive stabilization can favor heterolytic N-N bond cleavage over the[2][2]-sigmatropic rearrangement.[13]
-
-
Possible Cause 2: Regioisomer Formation. If using an unsymmetrical ketone, cyclization can occur on either side, leading to a mixture of indole isomers.
-
Solution: The regiochemical outcome is influenced by the acid strength and temperature.[14] Generally, higher acidity and temperature favor cyclization toward the less substituted carbon.[14] Careful selection of the ketone is the best way to avoid this issue. For example, using a symmetric ketone like 3-pentanone will yield a single product.[5] Using acetone will yield a 2-methyl substituted indole.
-
-
Possible Cause 3: Dimerization. Under certain conditions, the indole product can react with starting material or intermediates to form dimeric byproducts.[15]
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in your synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
Data & Protocols
Table 1: Comparison of Common Acid Catalysts
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Glacial Acetic Acid | Brønsted | 80-117 °C, neat | Acts as both solvent and catalyst; mild. | May be too weak for deactivated systems, leading to low yields.[5] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted | 80-120 °C in Toluene/Ethanol | Stronger than acetic acid; good for many systems. | Can cause degradation at higher temperatures. |
| Polyphosphoric Acid (PPA) | Brønsted | 80-120 °C, often neat | Very strong dehydrating agent; highly effective. | Can cause charring/tarring; workup requires quenching on ice.[5] |
| Zinc Chloride (ZnCl₂) | Lewis | 80-140 °C in Toluene/TEG | Highly effective for deactivated systems; versatile. | Anhydrous conditions required; can be difficult to remove during workup.[5][11] |
| Boron Trifluoride (BF₃) | Lewis | Varies | Strong Lewis acid. | Gaseous and highly toxic; requires specialized handling.[10] |
Experimental Protocol: Synthesis of 5-chloro-2-methylindole
This protocol describes a reliable, two-step procedure involving the formation and isolation of the hydrazone followed by acid-catalyzed cyclization.
Part A: Hydrazone Formation
-
Materials:
-
4-Chlorophenylhydrazine hydrochloride (1.0 eq)
-
Sodium acetate (1.1 eq)
-
Acetone (1.05 eq)
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride and sodium acetate in a minimal amount of warm water to neutralize the salt.
-
Add a solution of acetone in ethanol to the flask.
-
Stir the mixture at room temperature for 1-2 hours. The corresponding hydrazone will typically precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The hydrazone should be a pale crystalline solid.
-
Part B: Indolization (Cyclization)
-
Materials:
-
Pre-formed 4-chlorophenylhydrazone of acetone (1.0 eq)
-
Zinc chloride (ZnCl₂), anhydrous (catalytic amount, e.g., 0.3 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the dried hydrazone.
-
Add anhydrous toluene, followed by the anhydrous zinc chloride catalyst.
-
Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature.
-
Workup: Carefully quench the reaction by adding water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure 5-chloro-2-methylindole.[12]
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted 3H-Indoles (Indolenines)
Welcome to the technical support center for the synthesis of substituted 3H-indoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot and optimize your synthetic strategies.
The 3H-indole, or indolenine, tautomer is a crucial intermediate and synthetic target, often serving as a precursor to complex indoline alkaloids and other pharmacologically active molecules.[1] However, its synthesis is fraught with challenges, including tautomeric instability, competitive side reactions, and purification difficulties. This resource provides a structured approach to overcoming these common hurdles.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: Why is my Fischer indole synthesis failing or giving very low yields of the desired 3H-indole?
This is the most common issue. The Fischer indole synthesis, while classic, is highly sensitive to multiple parameters.[2] A failure often points to one of several critical factors.
Potential Causes & Solutions:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid are paramount. The catalyst must be strong enough to promote the key[3][3]-sigmatropic rearrangement but not so harsh that it causes degradation or unwanted side reactions.[3][4]
-
Solution: Screen a panel of catalysts. If a standard Brønsted acid (e.g., H₂SO₄, p-TsOH) fails, consider a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). For particularly stubborn or unreactive substrates, Polyphosphoric Acid (PPA) is often effective.[3] Start with catalytic amounts and incrementally increase the loading while monitoring the reaction.
-
-
Incorrect Reaction Temperature: Temperature control is a delicate balance.
-
Cause: Excessively high temperatures can lead to the formation of tar and resinous byproducts.[3] Conversely, a temperature that is too low may result in an incomplete reaction or failure to overcome the activation energy for the rearrangement.[4]
-
Solution: Begin with milder conditions and gradually increase the temperature, monitoring progress by TLC or LC-MS. For thermally sensitive compounds, microwave-assisted synthesis can provide rapid, controlled heating, often improving yields and reducing reaction times.[3]
-
-
Unstable Hydrazone Intermediate: The arylhydrazone formed in situ can be unstable and decompose before cyclization.
-
Solution: Perform a "one-pot" synthesis where the hydrazone is generated and immediately cyclized without isolation.[3] This minimizes the lifetime of the potentially unstable intermediate.
-
-
Competing N-N Bond Cleavage: This is a significant mechanistic challenge, particularly with certain substitution patterns. Electron-donating groups on the carbonyl component can over-stabilize the intermediate iminylcarbocation, favoring a heterolytic cleavage of the N-N bond over the desired sigmatropic rearrangement.[3][5]
-
Solution: If your substrate contains strong electron-donating groups, this pathway may be unavoidable under strong protic acid conditions. Consider switching to a Lewis acid catalyst, which may alter the reaction pathway.[6] In some cases, an alternative synthetic route that does not rely on the Fischer mechanism may be necessary.
-
Troubleshooting Workflow for a Failed Fischer Indole Synthesis
Caption: A decision-making workflow for troubleshooting failed Fischer syntheses of 3H-indoles.
Question 2: My reaction is producing a mixture of isomers. How can I improve selectivity and purify my target 3H-indole?
Isomer formation is a common challenge, arising from either regiochemical ambiguities during cyclization or tautomerization of the final product.
Potential Causes & Solutions:
-
Regioisomer Formation: The use of unsymmetrical ketones in the Fischer synthesis can lead to the formation of two different enamine intermediates, resulting in two regioisomeric indole products.[2]
-
Solution: The regioselectivity is influenced by the acidity of the medium, steric effects, and any substitution on the hydrazine.[2] Systematically varying the acid catalyst and temperature can sometimes favor one isomer over the other. If inseparable, it may be necessary to redesign the synthesis using a symmetrical ketone or an aldehyde.
-
-
Tautomerization to 1H-Indole: The 3H-indole (indolenine) is a tautomer of the more common 1H-indole. While the 1H-indole is generally more thermodynamically stable due to its aromaticity, the substitution pattern determines the equilibrium.[7] Trisubstitution at the 2, 3, and 3 positions often favors the 3H-indole tautomer.
-
Solution: Tautomerization can be promoted by acid or base. During workup and purification, use neutral conditions where possible. Avoid prolonged exposure to silica gel, which is acidic and can catalyze the conversion to the 1H-indole. A rapid filtration through a plug of neutral alumina or purification by crystallization may be preferable to long column chromatography.
-
-
Purification Difficulties: Some 3H-indole isomers have very similar polarities, making chromatographic separation extremely challenging.[8]
-
Solution: If TLC and column chromatography fail, consider alternative purification techniques. Preparative HPLC with a non-polar column can sometimes provide the necessary resolution. Alternatively, derivatization of the mixture into compounds with different physical properties (e.g., salts), followed by separation and regeneration of the desired isomer, can be an effective, albeit lengthy, strategy.
-
Question 3: My purified 3H-indole decomposes upon standing. What causes this instability and how can I store it?
3H-indoles, lacking the full aromaticity of their 1H-indole counterparts, can be prone to decomposition.
Potential Causes & Solutions:
-
Oxidation: The imine functionality of the 3H-indole core is susceptible to oxidation, especially when exposed to atmospheric oxygen.[9][10] Some derivatives readily decompose in air.[9]
-
Solution: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Store samples in a freezer (-20 °C) in a tightly sealed vial, preferably wrapped in aluminum foil to protect from light, which can accelerate degradation.[4]
-
-
Hydrolysis: The imine bond can be susceptible to hydrolysis, particularly in the presence of acidic or basic moisture.
-
Solution: Ensure all solvents used for storage are anhydrous. Store the compound as a solid rather than in solution, as solvent interactions can promote degradation pathways.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted 3H-indoles?
The Fischer indole synthesis is the most traditional and widely used method.[11] However, its limitations have driven the development of several other effective strategies, including:
-
Iodine-Mediated Intramolecular Cyclization: A modern, transition-metal-free method that involves the cyclization of enamines, offering good to high yields for a variety of substituted 3H-indoles.[1]
-
Lead-Mediated α-Arylation and Staudinger Reduction: This two-step sequence allows for the construction of complex, functionalized 3H-indoles from aryl azides and β-ketoesters or γ-lactams.[9]
-
Palladium-Catalyzed Reactions: Various Pd-catalyzed methods, such as domino indolization or alkene difunctionalization, provide rapid access to complex indole scaffolds.[12][13]
Q2: How do substituents on the starting materials affect the Fischer indole synthesis?
Substituents have a profound electronic and steric impact on the reaction's success.
-
On the Phenylhydrazine: Electron-donating groups generally accelerate the rate-determining[3][3]-sigmatropic rearrangement.[14] Electron-withdrawing groups slow it down but are generally tolerated.
-
On the Ketone/Aldehyde: Sterically hindered ketones can impede the necessary conformational changes for cyclization, leading to lower reactivity.[3][15] As discussed previously, strong electron-donating groups can promote undesired N-N bond cleavage.[5]
Q3: How can I definitively confirm the formation of a 3H-indole versus its 1H-indole tautomer?
Spectroscopic analysis is key. The differences are distinct:
-
¹H NMR: A 3H-indole will lack the characteristic N-H proton signal (typically a broad singlet > 8 ppm) seen in 1H-indoles. It will also show signals corresponding to the sp³-hybridized C3 atom, such as singlets for gem-dimethyl groups.[8]
-
¹³C NMR: The C3 carbon in a 3H-indole will appear as an aliphatic sp³ signal (typically 50-60 ppm), whereas the C3 in a 1H-indole is an aromatic sp² carbon (~102 ppm). The C2 imine carbon of the 3H-indole will be significantly downfield (~180-190 ppm).
-
IR Spectroscopy: The most telling feature for a 3H-indole is the presence of a C=N (imine) stretching vibration, typically found in the 1680-1700 cm⁻¹ region, and the complete absence of the N-H stretch seen around 3400 cm⁻¹ for 1H-indoles.[8]
| Spectroscopic Method | 3H-Indole (Indolenine) | 1H-Indole |
| ¹H NMR | No N-H signal. Signals for sp³ C3-substituents. | Broad N-H signal (>8 ppm). |
| ¹³C NMR | C2 (imine) ~180-190 ppm; C3 (sp³) ~50-60 ppm. | C2 ~122 ppm; C3 ~102 ppm. |
| IR Spectroscopy | C=N stretch ~1680-1700 cm⁻¹. No N-H stretch. | N-H stretch ~3400 cm⁻¹. |
Part 3: Key Experimental Protocols
Protocol 1: Fischer Synthesis of 2,3,3,5-Tetramethyl-3H-indole
This protocol is adapted from established methods for synthesizing tetramethylindolenines.[8]
Reaction Mechanism:
Caption: Mechanism of the Fischer Indole Synthesis to form a 3H-indole derivative.
Methodology:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.0 eq).
-
Add glacial acetic acid as the solvent and catalyst (approx. 10-15 mL per gram of hydrazine).
-
Add isopropyl methyl ketone (1.0-1.1 eq) to the mixture.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours but can be stirred for up to 24 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) [Eluent: Toluene-EtOAc (9:1)].
-
Once the starting material is consumed, pour the reaction mixture into a beaker of cold water (approx. 10x the volume of acetic acid used).
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by passing it through a short plug of silica gel or by column chromatography to obtain the pure 2,3,3,5-tetramethyl-3H-indole as an oil.[16]
Protocol 2: Iodine-Mediated Synthesis of a 3H-Indole Derivative
This protocol is a general procedure based on the method developed for the intramolecular cyclization of enamines.[1]
Methodology:
-
To a dry reaction vial under a nitrogen atmosphere, add the N-aryl enaminecarboxylate substrate (1.0 eq), iodine (I₂) (1.1 eq), and potassium carbonate (K₂CO₃) (1.2 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the vial (approx. 4 mL per 1 mmol of substrate).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Quench the reaction by adding aqueous ammonia (5%, approx. 20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3H-indole derivative.
Part 4: References
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. 15
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. 2
-
Common side reactions in Fischer indole synthesis and how to avoid them. Benchchem. 3
-
Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. MDPI. 17
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. 8
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. 18
-
Why Do Some Fischer Indolizations Fail? PMC - NIH. 5
-
Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide. Benchchem. 19
-
Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. Benchchem. 4
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. 6
-
Synthesis and Chemistry of Indole. Unknown Source.
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. 16
-
Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides. NIH. 9
-
Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry - ACS Publications. 1
-
A New Method for the Synthesis of 3-Substituted Indoles. ResearchGate. 20
-
Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. 12
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. 21
-
Indoles. University of Michigan. 14
-
Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC - NIH. 13
-
The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. Benchchem. 11
-
Optical properties of 3-substituted indoles. RSC Publishing. 22
-
Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International. 10
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. 23
-
Mechanism of indole vs. 3H-indole. Reddit. 24
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsisinternational.org [rsisinternational.org]
- 11. benchchem.com [benchchem.com]
- 12. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 13. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]
- 23. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Removal of Unreacted p-Chlorophenylhydrazine
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted p-chlorophenylhydrazine from experimental reaction mixtures. The methodologies described herein are grounded in established chemical principles to ensure both efficacy and safety.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of residual p-chlorophenylhydrazine critical?
A: Complete removal of unreacted p-chlorophenylhydrazine is paramount for several reasons:
-
Product Purity: Residual p-chlorophenylhydrazine is an impurity that can compromise the integrity of the final product, affecting its chemical properties, stability, and performance in downstream applications. In pharmaceutical development, such impurities can have significant implications for drug safety and efficacy.
-
Toxicity and Safety: Phenylhydrazines as a class are known for their potential toxicity and carcinogenicity.[1] Ensuring their complete removal is crucial for the safety of the end-user and for researchers handling the final compounds.
-
Reaction Specificity: In multi-step syntheses, leftover p-chlorophenylhydrazine can interfere with subsequent reactions, leading to the formation of unwanted side-products and reducing the overall yield and purity of the desired molecule.
-
Analytical Interference: The presence of this reactive starting material can complicate the analysis and characterization of the product, potentially masking signals or being mistaken for other components in techniques like NMR or mass spectrometry.
Q2: What are the primary strategies for removing unreacted p-chlorophenylhydrazine?
A: There are three primary strategies, each leveraging different chemical or physical properties of p-chlorophenylhydrazine:
-
Acid-Base Extraction: This method exploits the basic nature of the hydrazine functional group. By washing the organic reaction mixture with an acidic aqueous solution, the basic hydrazine is protonated to form a water-soluble hydrochloride salt, which is then partitioned into the aqueous phase and removed.[2][3][4]
-
Chemical Quenching (Scavenging): This involves adding a "scavenger" reagent to the reaction mixture that selectively reacts with the excess p-chlorophenylhydrazine to form a new compound (e.g., a hydrazone). This new compound has different properties (e.g., polarity, solubility) that facilitate its removal via extraction or chromatography.
-
Chromatography: Standard column chromatography is a highly effective method for separating the target compound from unreacted p-chlorophenylhydrazine based on differences in polarity and affinity for the stationary phase.[5]
Q3: How do I select the most appropriate removal method for my experiment?
A: The choice depends on the properties of your desired product, the reaction solvent, and the scale of your reaction. The following decision tree can guide your selection:
Caption: Decision tree for selecting a purification method.
Q4: What are the key safety considerations when handling p-chlorophenylhydrazine?
A: p-Chlorophenylhydrazine and its salts are hazardous substances and must be handled with appropriate precautions.[1]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves.
-
Waste Disposal: Hydrazine waste is hazardous. It should be collected in a dedicated, clearly labeled waste container. Do not mix it with oxidizing agents, as this can lead to vigorous or explosive reactions.[6] Small residual amounts can be quenched with a dilute solution of sodium hypochlorite or hydrogen peroxide, but this should be done cautiously and with appropriate cooling.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of a spill, contain the material and clean the area thoroughly.
Troubleshooting & Method-Specific Guides
This section provides detailed, step-by-step protocols for the most common and effective removal techniques.
Guide 1: Removal by Acidic Extraction
This is often the first and most efficient method to try if your desired product is not acid-sensitive. The principle lies in converting the water-insoluble free base of p-chlorophenylhydrazine into its highly water-soluble hydrochloride salt.
Causality: The lone pair of electrons on the nitrogen atoms of the hydrazine group makes it basic. In the presence of an acid (like HCl), it readily accepts a proton (H⁺) to form the corresponding ammonium salt. This salt is ionic and therefore exhibits high solubility in polar solvents like water, allowing it to be separated from a less polar organic phase.
Caption: Workflow for the acidic extraction of p-chlorophenylhydrazine (p-CPH).
Experimental Protocol:
-
Solvent Selection: Ensure your reaction product is dissolved in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or toluene.[3][7] If the reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), it must first be removed under reduced pressure and the residue redissolved.
-
Initial Wash (Optional): If your reaction is basic, perform a preliminary wash with water to remove any basic catalysts or byproducts that might consume your acid.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate completely. The protonated p-chlorophenylhydrazine hydrochloride will be in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using a less dense solvent like EtOAc).
-
Drain the aqueous layer.
-
-
Repeat: Repeat the acidic wash (Step 3) one or two more times to ensure complete removal.
-
Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a final wash with brine (saturated NaCl solution) to aid in drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain your purified product.
-
Verification: Check the purity of your product by TLC or HPLC to confirm the absence of p-chlorophenylhydrazine.[8]
| Pros | Cons |
| Fast, simple, and inexpensive. | Not suitable for acid-sensitive products. |
| Highly effective for large quantities. | Generates aqueous waste. |
| Easily scalable from lab to pilot plant. | May not remove non-basic impurities. |
Guide 2: Removal by Chemical Quenching
This method is useful when your product is sensitive to acid or when extraction is inefficient. A simple ketone, like acetone, is added to react with the nucleophilic hydrazine to form a hydrazone. This new molecule has different physical properties, making it easier to remove.
Experimental Protocol:
-
Quenching Reaction:
-
To your crude reaction mixture, add an excess of acetone (typically 5-10 equivalents relative to the initial amount of p-chlorophenylhydrazine).
-
Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC until the spot corresponding to p-chlorophenylhydrazine has disappeared.
-
-
Workup and Removal:
-
The resulting acetone p-chlorophenylhydrazone is significantly less polar than the starting hydrazine.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue can now be purified by standard column chromatography. The hydrazone will typically have a very different Rf value than your product. Alternatively, if the hydrazone is non-polar enough, you may be able to remove it by triturating your product with a non-polar solvent like hexanes.
-
| Common Quenching Agents | Resulting Product | Removal Notes |
| Acetone | Acetone p-chlorophenylhydrazone | Typically less polar; removable by chromatography. |
| Benzaldehyde | Benzaldehyde p-chlorophenylhydrazone | Often forms a solid that can be filtered off. |
| Hydrogen Peroxide (H₂O₂) | Nitrogen, chlorobenzene, water | Use with extreme caution. Highly exothermic. Only for trace amounts in dilute solution.[6][9] |
Guide 3: Removal by Column Chromatography
When other methods fail or when very high purity is required, flash column chromatography is the definitive technique.
Experimental Protocol:
-
Adsorbent and Eluent Selection:
-
Stationary Phase: Silica gel is the most common choice for normal-phase chromatography.
-
Mobile Phase (Eluent): The key is to find a solvent system where your product has a reasonable Rf (retention factor) value (typically 0.2-0.4) while the p-chlorophenylhydrazine is either retained on the baseline (Rf ~ 0) or elutes much later or earlier. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
-
Sample Preparation: Concentrate your crude mixture and adsorb it onto a small amount of silica gel (dry loading). This generally provides better separation than loading the sample as a concentrated solution (wet loading).
-
Column Packing and Elution:
-
Pack a column with silica gel in your chosen non-polar solvent.
-
Add your dry-loaded sample to the top of the column.
-
Begin eluting with your chosen solvent system, collecting fractions.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Guide 4: Verification of Removal
It is essential to analytically confirm the absence of p-chlorophenylhydrazine in your final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis due to its high sensitivity and resolving power.[10][11]
Analytical HPLC Method (General Guidance):
-
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase.
-
Column: A Waters X-Bridge C18 column or equivalent is often suitable.[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.
-
Detection: A UV detector set at an appropriate wavelength (e.g., 254 nm) can be used. For trace-level detection of phenylhydrazines, which are often genotoxic impurities, pre-column derivatization with an agent like 4-nitrobenzaldehyde can be employed.[12] This shifts the absorbance wavelength to a region with less interference from the main product, significantly improving sensitivity.[12]
-
Quantification: The limit of detection for p-chlorophenylhydrazine and its isomers can be as low as 0.02-0.04%.[8]
References
- 1. CAS 1073-69-4: (4-Chlorophenyl)hydrazine | CymitQuimica [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 4. Syntheses of Phenylhydrazine [designer-drug.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 12. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Lability of 5-Chloro-2,3,3-trimethyl-3H-indole in Synthetic Workup
Preventing polymerization of indoles under acidic conditions
Welcome to the Technical Support Center for indole chemistry. This guide is designed for researchers, scientists, and drug development professionals who work with indole-containing molecules. Indoles are a cornerstone of medicinal chemistry, but their inherent reactivity, particularly their propensity to polymerize under acidic conditions, presents a significant challenge. This resource provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate these complexities and ensure the success of your experiments.
The Core Problem: Why Do My Indole Reactions Turn into Tar?
The instability of the indole nucleus in acidic media is a classic problem in heterocyclic chemistry.[1] The issue stems from the high electron density of the pyrrole ring, which makes it highly susceptible to electrophilic attack. The C3 position is particularly nucleophilic.
Under acidic conditions, the indole ring is readily protonated, primarily at the C3 position. This generates a highly reactive indoleninium ion intermediate. This cation is a potent electrophile that is immediately attacked by a nucleophilic C3 position of another, unprotonated indole molecule. This initiates a chain reaction, leading to dimers, trimers, and ultimately, an insoluble polymeric tar that is intractable and difficult to characterize.[2][3] This process depletes your starting material and complicates purification, often leading to complete reaction failure.
Below is a diagram illustrating the acid-catalyzed polymerization cascade.
Caption: Acid-catalyzed polymerization of indole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during acidic reactions involving indoles.
Q1: My reaction mixture turned dark and I've isolated an insoluble black solid. What happened and how can I prevent it?
A1: You have most likely observed acid-catalyzed polymerization of your indole starting material. As explained above, protonation at C3 creates a reactive intermediate that triggers a chain reaction. This is a very common outcome when working with unprotected indoles under harsh acidic conditions.
Solutions:
-
N-Protection: The most robust solution is to protect the indole nitrogen. This fundamentally alters the electronic properties of the ring system. Electron-withdrawing protecting groups (EWGs) are particularly effective as they decrease the electron density of the pyrrole ring, reducing its nucleophilicity and its susceptibility to protonation and subsequent electrophilic attack.[4]
-
Milder Conditions: If protection is not feasible, you must optimize the reaction conditions.
-
Lower Temperature: Reduce the reaction temperature. Polymerization has a higher activation energy than many desired reactions, so cooling the mixture can significantly suppress this side reaction.[5]
-
Weaker Acid: Switch from a strong Brønsted acid (e.g., HCl, H₂SO₄) to a milder one (e.g., acetic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[6][7] Lewis acids may coordinate with the indole nitrogen, which can sometimes prevent protonation at C3.[6]
-
Dilution: Run the reaction at a lower concentration. Polymerization is a bimolecular process, so reducing the concentration of the indole starting material can disfavor the undesired pathway.
-
Q2: How do I choose the right N-protecting group for my indole?
A2: The choice of protecting group is critical and depends on the stability required for your subsequent reaction steps and the conditions you can tolerate for its eventual removal.[4] Electron-withdrawing groups like sulfonyls or carbamates are generally preferred for acid-sensitive reactions.
Comparison of Common N-Protecting Groups for Indoles
| Protecting Group | Structure | Typical Introduction | Typical Cleavage | Stability & Comments |
| Boc (tert-Butoxycarbonyl) | N-CO₂tBu | Boc₂O, DMAP, MeCN[8] | TFA; HCl; Oxalyl chloride in MeOH (mild)[4]; NaOMe in MeOH (mild)[9] | Excellent EWG. Stabilizes indole to acid but is readily cleaved by strong acids.[4][8] Offers a good balance of stability and ease of removal. |
| Ts (Tosyl) | N-SO₂C₆H₄CH₃ | TsCl, NaH, DMF | SmI₂; Mg/MeOH; Harsh basic or reductive conditions[10] | Very robust EWG, providing excellent stability to strong acids and oxidative conditions.[10] Removal can be challenging and require harsh conditions.[10] |
| SES (2-(Trimethylsilyl)ethanesulfonyl) | N-SO₂CH₂CH₂SiMe₃ | SES-Cl, NaH, DMF | TBAF, CsF (Fluoride source) | Robust EWG, stable to a wide range of conditions. Cleavage is orthogonal to many other groups, proceeding smoothly with fluoride ions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | N-CH₂OCH₂CH₂SiMe₃ | SEM-Cl, NaH, DMF[4] | TFA, HCl (Acidic); TBAF (Fluoride source) | Not an EWG, so it offers less electronic stabilization. Primarily provides steric protection. Cleavable under acidic or fluoride-mediated conditions.[1] |
Q3: I've protected my indole with a Boc group, but it's cleaving during my reaction. What are my options?
A3: While N-Boc protection significantly enhances stability, the Boc group itself is acid-labile.[9] If it's being cleaved, your conditions are likely too harsh.
Solutions:
-
Switch to a More Robust Protecting Group: If your desired reaction requires strongly acidic conditions, the Boc group is unsuitable. Switch to a sulfonyl protecting group like tosyl (Ts) or 2-(trimethylsilyl)ethanesulfonyl (SES), which exhibit much greater stability in strong acid.[10]
-
Optimize Acidic Conditions: If you must use the N-Boc derivative, you need to find milder conditions for your transformation.
-
Use a Lewis Acid: Explore a range of Lewis acids (e.g., Sc(OTf)₃, InCl₃, Bi(OTf)₃) which can promote reactions without the high proton concentration that cleaves the Boc group.
-
Buffer the Reaction: In some cases, adding a non-nucleophilic base (e.g., 2,6-lutidine) can scavenge excess protons and maintain a less aggressive pH.
-
Temperature Control: Ensure your reaction is not overheating, as Boc cleavage is accelerated at higher temperatures.
-
Q4: Can I perform a reaction like a Fischer Indole Synthesis with an acid-sensitive substrate?
A4: The Fischer Indole Synthesis is classically performed with strong acids, which can be problematic.[11] Certain substitution patterns on the starting materials can cause the reaction to fail, leading to cleavage byproducts instead of the desired indole.[11]
Solutions:
-
Lewis Acid Catalysis: Many modern protocols for the Fischer Indole Synthesis use Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, InCl₃) instead of Brønsted acids. These can be effective at lower temperatures and often give cleaner reactions with sensitive substrates.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction, often allowing for shorter reaction times and the use of milder acids (e.g., acetic acid, p-TsOH in catalytic amounts), which minimizes substrate degradation.[3]
-
Alternative Synthetic Routes: If the Fischer synthesis consistently fails, consider alternative indole syntheses that do not require harsh acidic conditions, such as the Bartoli, Larock, or Buchwald-Hartwig indole syntheses.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of indoles.
Protocol 1: N-Boc Protection of Indole
This protocol describes the standard procedure for protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group, which significantly enhances its stability towards acidic conditions.[8]
Caption: Workflow for N-Boc protection of indole.
Materials:
-
Indole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add the indole (1.0 equiv), Boc₂O (1.2 equiv), and DMAP (0.1 equiv).
-
Dissolution: Add anhydrous acetonitrile to dissolve the solids (concentration typically 0.1-0.5 M).
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 1-4 hours. Monitor the disappearance of the indole starting material by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude N-Boc-indole can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a white to off-white solid.[12]
Protocol 2: Mild Deprotection of N-Boc Indole
For substrates containing other acid-sensitive functional groups, harsh deprotection with TFA or HCl is not viable. This protocol uses a catalytic amount of sodium methoxide for a mild and chemoselective cleavage of the N-Boc group.[9]
Procedure:
-
Setup: Dissolve the N-Boc protected indole (1.0 equiv) in anhydrous methanol (MeOH) in a round-bottom flask at room temperature.
-
Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe, ~0.1-0.2 equiv). This can be added as a solid or as a solution in methanol.
-
Reaction: Stir the mixture at ambient temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) until the pH is neutral.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected indole. Further purification can be performed by column chromatography if necessary.
By understanding the mechanism of indole polymerization and employing the appropriate preventative strategies—primarily N-protection and careful optimization of reaction conditions—researchers can successfully perform a wide array of chemical transformations on this valuable heterocyclic scaffold.
References
- 1. mdpi.org [mdpi.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 5-Substituted Indoles
Introduction
The 5-substituted indole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The synthesis of these vital heterocycles, however, can be challenging, with low yields being a frequent impediment to research and development. This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 5-substituted indoles. Herein, we provide a comprehensive guide in a question-and-answer format, focusing on the widely employed Fischer, Bischler-Möhlau, and modern palladium-catalyzed synthetic routes.
Section 1: The Fischer Indole Synthesis: A Troubleshooting Guide
The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole nucleus.[1] However, its success is highly dependent on the nature of the substrates and the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a very low yield or has failed completely. What are the most common culprits?
A1: Low yields in the Fischer indole synthesis can often be attributed to several key factors:
-
Electronic Effects of Substituents: The electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound are critical. Strong electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage, leading to reaction failure.[2]
-
Suboptimal Reaction Conditions: This reaction is highly sensitive to both temperature and the strength of the acid catalyst.[3] Conditions that are too harsh can lead to degradation of the starting materials or the indole product.
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the key[4][4]-sigmatropic rearrangement, thereby reducing the reaction rate and yield.
-
Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl compounds can introduce side reactions or inhibit the catalyst. It is crucial to use highly pure starting materials.
-
Unstable Hydrazone Intermediate: The phenylhydrazone intermediate may be unstable under the reaction conditions, especially in the presence of strong acids, leading to its decomposition before cyclization can occur.
Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?
A2: The most common side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which is particularly problematic with electron-rich carbonyl compounds. This leads to the formation of anilines and other byproducts. Aldol condensation of the carbonyl starting material can also occur, consuming the starting material and reducing the yield of the desired indole. To minimize these side reactions, consider the following:
-
Optimize Acid Catalyst and Temperature: A systematic optimization of the acid catalyst (e.g., trying weaker acids like acetic acid or Lewis acids like ZnCl₂) and reaction temperature can help find a balance where the desired cyclization is favored over side reactions.
-
In Situ Hydrazone Formation: Forming the hydrazone under milder conditions before introducing the stronger acid for cyclization can sometimes improve yields by minimizing the decomposition of the hydrazone.
-
Use of an Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition of the indole product, which can be sensitive to air, especially at elevated temperatures.
Q3: My synthesis using an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A3: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a well-known challenge. The direction of cyclization is influenced by the acidity of the medium and steric factors. Generally, weaker acids tend to favor the formation of the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product. To control regioselectivity, you can:
-
Vary the Acid Catalyst: Experiment with a range of Brønsted and Lewis acids to determine the optimal conditions for your desired regioisomer.
-
Introduce Bulky Substituents: The use of bulky substituents on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| Low to No Yield | Strong electron-donating group on the carbonyl component. | Consider a different synthetic route or modify the substrate to be less electron-rich. |
| Harsh reaction conditions (acid/temperature). | Perform a systematic optimization of acid strength and reaction temperature. | |
| Impure starting materials. | Purify starting materials by recrystallization or distillation before use. | |
| Mixture of Regioisomers | Use of an unsymmetrical ketone. | Experiment with different acid catalysts (Brønsted vs. Lewis) to influence selectivity. |
| Steric and electronic factors. | Introduce bulky groups to direct cyclization to the less hindered position. | |
| Significant Side Products | N-N bond cleavage. | Use a milder acid catalyst or lower the reaction temperature. |
| Aldol condensation of the carbonyl compound. | Optimize reaction conditions to favor indolization over condensation. | |
| Oxidation of the indole product. | Run the reaction under an inert atmosphere (N₂ or Ar). |
Experimental Protocol: Synthesis of 5-Methylindole
This protocol is a representative procedure for the Fischer indole synthesis.
Objective: To synthesize 5-methylindole from p-tolylhydrazine and pyruvic acid.[5]
Materials:
-
p-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Concentrated sulfuric acid (or zinc chloride)
-
Ethanol
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
Formation of the Hydrazone:
-
Dissolve p-tolylhydrazine hydrochloride in aqueous ethanol.
-
Add a stoichiometric amount of pyruvic acid to the solution.
-
Gently warm the mixture to facilitate the condensation reaction to form the p-tolylhydrazone of pyruvic acid.
-
Cool the mixture to allow the hydrazone to precipitate.
-
Isolate the hydrazone by filtration and wash with cold ethanol.
-
-
Indolization (Cyclization):
-
In a round-bottom flask equipped with a reflux condenser, add the dried p-tolylhydrazone of pyruvic acid.
-
Add a suitable acidic catalyst, such as a mixture of ethanol and concentrated sulfuric acid, or anhydrous zinc chloride.
-
Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
Neutralize the excess acid with a sodium hydroxide solution. The intermediate, 5-methylindole-2-carboxylic acid, will precipitate.
-
Isolate the solid by filtration.
-
To obtain 5-methylindole, the carboxylic acid intermediate is decarboxylated by heating it above its melting point until the evolution of carbon dioxide ceases.
-
The resulting crude 5-methylindole can be purified by steam distillation or recrystallization.[5]
-
Visualizing the Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Section 2: The Bischler-Möhlau Indole Synthesis: Overcoming Harsh Conditions
The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, has historically been plagued by harsh reaction conditions and low yields.[6][7]
Frequently Asked Questions (FAQs)
Q4: My Bischler-Möhlau synthesis is giving a very low yield. What are the common reasons?
A4: The classical Bischler-Möhlau synthesis often suffers from:
-
Harsh Reaction Conditions: The high temperatures and strong acids traditionally used can lead to significant decomposition of starting materials and products.[6]
-
Unpredictable Regioselectivity: Similar to the Fischer synthesis, the regiochemical outcome can be difficult to control, leading to mixtures of products.[6]
-
Complex Reaction Mechanism: The mechanism is surprisingly complex, involving multiple intermediates, and deviations from the desired pathway can easily occur.[6]
Q5: How can I improve the yield of my Bischler-Möhlau synthesis?
A5: Modern modifications have significantly improved the utility of this reaction:
-
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions, reducing decomposition and improving yields.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, often in the absence of a solvent.[8][9] This "green" approach is highly advantageous.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole
This protocol is a representative modern approach to the Bischler-Möhlau synthesis.[8]
Objective: To synthesize 2-phenylindole from aniline and phenacyl bromide using microwave irradiation.
Materials:
-
Aniline
-
Phenacyl bromide
-
Sodium bicarbonate
-
Microwave reactor
Procedure:
-
Formation of N-phenacylaniline (Solid-State):
-
Mix equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate in a mortar and pestle.
-
Allow the solid-state reaction to proceed at room temperature for a few hours to form N-phenacylaniline.
-
-
Microwave-Assisted Cyclization:
-
The crude N-phenacylaniline is then irradiated with microwaves (e.g., at 540 W) for a short period (typically 45-60 seconds).
-
A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide.[8]
-
-
Work-up and Purification:
-
The resulting crude product can be purified by column chromatography or recrystallization to yield the 2-arylindole.
-
Visualizing the Bischler-Möhlau Synthesis
Caption: Mechanism of the Bischler-Möhlau Synthesis.
Section 3: Palladium-Catalyzed Synthesis of 5-Substituted Indoles: A Modern Approach
Palladium-catalyzed reactions offer a powerful and versatile alternative for the synthesis of indoles, often with high functional group tolerance and milder reaction conditions.[10][11]
Frequently Asked Questions (FAQs)
Q6: I am experiencing low yields in my palladium-catalyzed indole synthesis. What should I investigate?
A6: Low yields in these reactions can often be traced back to the catalyst system and reaction conditions:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Ensuring an inert atmosphere and using dry solvents is crucial.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. The choice of ligand is highly substrate-dependent, and screening different ligands is often necessary.
-
Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction outcome. A systematic optimization of these parameters is recommended.
-
Side Reactions: Competing pathways such as β-hydride elimination or reductive elimination can lead to undesired byproducts.
Q7: How do I choose the right ligand for my palladium-catalyzed indole synthesis?
A7: The optimal ligand depends on the specific transformation. For C-N coupling reactions, bulky, electron-rich phosphine ligands are often employed. For C-H activation/functionalization, ligands that can facilitate the desired bond-breaking and bond-forming steps are required. It is often best to start with a ligand that has been reported for a similar transformation and then screen a small library of ligands to optimize the yield for your specific substrate.
Troubleshooting Palladium-Catalyzed Indole Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low to No Yield | Catalyst deactivation. | Ensure rigorous exclusion of air and moisture. Use freshly prepared catalyst solutions. |
| Suboptimal ligand. | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. | |
| Incorrect base or solvent. | Perform an optimization screen of different bases (e.g., carbonates, phosphates) and solvents. | |
| Formation of Side Products | Competing reaction pathways. | Adjust the ligand, temperature, or reaction time to favor the desired product. |
| Homocoupling of starting materials. | Modify the reaction conditions, such as catalyst loading or temperature. |
Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Heck Reaction
This protocol is a general procedure for the synthesis of indoles from 2-halo-N-allylanilines.[2]
Objective: To synthesize an indole derivative via a palladium-catalyzed intramolecular Heck reaction.
Materials:
-
2-halo-N-allylaniline derivative
-
Palladium catalyst (e.g., PdCl₂(PCy₃)₂)
-
Ligand (e.g., P(OPh)₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
Procedure:
-
Reaction Setup:
-
In a Schlenk tube, combine the 2-halo-N-allylaniline (0.3 mmol), PdCl₂(PCy₃)₂ (4 mol%), P(OPh)₃ (4 mol%), and K₂CO₃ (4 equiv) in DMF (2 mL).
-
-
Reaction Execution:
-
Stir the mixture under air at 90 °C for the required time (monitor by TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the indole product.[2]
-
Visualizing a Palladium Catalytic Cycle
Caption: A General Palladium Catalytic Cycle for Indole Synthesis.
Section 4: General Purification Strategies
The purification of 5-substituted indoles can be challenging due to their potential for decomposition and the presence of closely related impurities.
Frequently Asked Questions (FAQs)
Q8: My crude indole product is a dark, oily residue. How can I best purify it?
A8: Dark coloration often indicates the presence of oxidized or polymerized impurities.[12] The purification method of choice will depend on the physical properties of your indole.
-
Column Chromatography: This is the most common method for purifying indoles. Use a silica gel column and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).[9][13] It is advisable to run the column relatively quickly to minimize on-column decomposition.
-
Recrystallization: If your indole is a solid, recrystallization can be a highly effective method for obtaining pure material.[4] Common solvents for recrystallization include ethanol, hexanes, or mixtures of ethyl acetate and hexanes.
-
Distillation: For liquid indoles, distillation under reduced pressure can be an effective purification method.
Q9: What are common impurities I should look out for, and how can I remove them?
A9: Common impurities include unreacted starting materials, side products from competing reactions, and decomposition products.[8]
-
Starting Materials: These can often be removed by column chromatography.
-
Polymeric Materials: These are typically non-polar and will either remain at the baseline of a TLC plate or elute very slowly on a column.
-
Oxidized Impurities: These are often colored and can sometimes be removed by treating a solution of the crude product with activated carbon before filtration and subsequent purification.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. testbook.com [testbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Validation & Comparative
Introduction: The Analytical Challenge of 5-Substituted Indoles
An In-Depth Guide to Developing a Robust HPLC Method for 5-Substituted Indoles: A Comparative Analysis
5-Substituted indoles are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals and biologically active compounds. From neurotransmitter agonists to anti-cancer agents, the substituent at the 5-position dictates the molecule's pharmacological activity. However, this structural similarity presents a significant analytical challenge. Developing a High-Performance Liquid Chromatography (HPLC) method capable of resolving a parent indole from its various 5-substituted analogues, or separating a mixture of these analogues, requires a nuanced understanding of chromatographic principles.
This guide, written from the perspective of a Senior Application Scientist, eschews a one-size-fits-all template. Instead, it provides a logical, in-depth exploration of method development, focusing on the critical choices that lead to a robust and selective separation. We will dissect the decision-making process, comparing the most influential parameters—stationary phase, organic modifier, and mobile phase pH—and grounding our choices in established chromatographic theory and supporting data.
Pillar 1: Foundational Parameters - Setting the Stage with UV Detection
Before embarking on separation, we must ensure we can see our analytes. The indole ring possesses a strong chromophore, making UV detection an ideal choice. The inherent aromaticity of the indole scaffold results in characteristic UV absorbance maxima.
Expertise & Experience: The indole nucleus typically exhibits strong absorbance around 270-280 nm.[1][2] While the specific substituent at the 5-position can cause minor shifts in the absorbance maximum (λmax), starting detection at 280 nm is a reliable and effective strategy for most 5-substituted indoles.[1][3] For rigorous method development, using a Photodiode Array (PDA) or Diode Array Detector (DAD) is invaluable. This allows for the acquisition of the full UV spectrum for each peak, confirming peak purity and allowing for the selection of the absolute λmax for optimal sensitivity. For instance, indole-3-carbinol shows a strong absorbance band at 277 nm.[3]
Pillar 2: The Core of Separation - A Comparative Analysis of Stationary Phases
The choice of stationary phase is the most powerful tool for influencing selectivity. While the C18 (ODS) column is the undisputed workhorse of reversed-phase chromatography, its purely hydrophobic interactions may not be sufficient to resolve structurally similar indoles.
The Workhorse: C18 (Octadecylsilane) Columns
A C18 column separates analytes primarily based on their hydrophobicity. The long alkyl chains provide a non-polar environment, retaining less polar compounds more strongly. For many indole separations, a C18 column is a perfectly adequate starting point.[1][4]
The Alternative: Phenyl-Hexyl Columns
Phenyl-based stationary phases offer a different separation mechanism. In addition to hydrophobic interactions from the hexyl linker, the phenyl group provides π-π interactions with aromatic analytes.[5][6] Since the indole ring is rich in π electrons, this alternative interaction can produce unique selectivity that is not achievable on a C18 column.[7][8] This is particularly useful for separating positional isomers or compounds with similar hydrophobicity but different aromatic character.[9]
Head-to-Head Comparison: C18 vs. Phenyl-Hexyl
| Feature | C18 (ODS) Column | Phenyl-Hexyl Column | Rationale & Causality |
| Primary Mechanism | Hydrophobic Interactions | Mixed-Mode: Hydrophobic & π-π Interactions | C18 relies on partitioning into the alkyl chains. Phenyl-Hexyl adds the potential for specific electronic interactions with the aromatic ring of the analyte.[6] |
| Best Suited For | General purpose, separating compounds based on polarity/hydrophobicity. | Aromatic and moderately polar compounds, isomers, and when C18 fails to provide resolution.[5][8] | The π-π interactions provide an orthogonal separation mechanism to pure hydrophobicity, enabling the resolution of compounds that co-elute on a C18.[10] |
| Typical Analytes | Broad range of small molecules. | Pharmaceuticals, natural products, aromatic acids/bases. | Indoles, as aromatic heterocycles, are prime candidates for benefiting from the unique selectivity of a phenyl phase. |
| Solvent Choice | Acetonitrile and Methanol are both effective. | Methanol can enhance π-π interactions compared to acetonitrile.[6][11] | Acetonitrile has π electrons in its triple bond, which can compete with the analyte for interactions with the phenyl stationary phase, potentially dampening the unique selectivity.[6] |
Workflow for Stationary Phase Selection
The following diagram illustrates a logical workflow for selecting the appropriate column during method development.
Caption: Logical workflow for stationary phase selection.
Pillar 3: Fine-Tuning Selectivity - A Deep Dive into Mobile Phase Optimization
Once a column is chosen, the mobile phase composition is adjusted to achieve the final, optimized separation. This involves selecting the organic modifier and controlling the pH of the aqueous component.
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
ACN and MeOH are the most common organic solvents in reversed-phase HPLC, but they are not interchangeable. Their distinct chemical properties can lead to significant differences in separation.[12][13]
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Causality & Impact on Indole Analysis |
| Elution Strength | Generally stronger[12][14] | Generally weaker[9] | For the same percentage of organic, ACN will typically result in shorter retention times. To achieve similar retention with MeOH, a higher percentage is often needed.[9] |
| Selectivity | Aprotic, strong dipole moment[14] | Protic, hydrogen-bond donor/acceptor[13] | This is the key difference. MeOH's ability to hydrogen bond can alter selectivity and even reverse the elution order of compounds compared to ACN.[7][13] This provides a powerful tool for resolving difficult peaks. |
| System Pressure | Lower viscosity with water[9] | Higher viscosity with water[12] | ACN/water mixtures generate lower backpressure, which is advantageous for column longevity and for use in UHPLC systems.[7][12] |
| UV Cutoff | ~190 nm | ~205 nm[14] | ACN is superior for methods requiring detection at very low UV wavelengths, though this is not a concern for indoles detected at 280 nm. |
Trustworthiness: When developing a method, screening with both ACN and MeOH is a self-validating approach. If one solvent system provides marginal separation, the other may offer a completely different and superior selectivity profile, confirming that you have explored the available separation space.
Aqueous Modifier: The Critical Role of pH
The mobile phase pH is arguably the most critical parameter for controlling the retention of ionizable compounds.[15] Many 5-substituted indoles are ionizable. For example, 5-aminoindole has a basic amino group, while 5-indolecarboxylic acid has an acidic carboxyl group.[16][17] The indole nitrogen itself is very weakly acidic (pKa ~17) and is not typically ionized under standard HPLC conditions.
Expertise & Experience: The retention of an ionizable analyte is most stable and predictable when the mobile phase pH is at least 1.5 to 2 units away from its pKa.[18][19]
-
For acidic compounds (e.g., 5-indolecarboxylic acid): A low pH (e.g., pH 2.5-3.0) will suppress the ionization of the carboxylic acid group. In its neutral form, the molecule is more hydrophobic and will be retained more strongly on a reversed-phase column.[19][20]
-
For basic compounds (e.g., 5-aminoindole): A low pH will protonate the amino group, making it charged (ionized). This increases its polarity, causing it to elute earlier. Conversely, a mid-range pH (e.g., pH 7-8, if using a pH-stable column) would keep the amine in its more hydrophobic neutral form, increasing retention.
Controlling pH with a suitable buffer (e.g., phosphate, formate, acetate) is essential for method robustness and reproducibility.[19] An unbuffered mobile phase can lead to drifting retention times and poor peak shape.[15]
Workflow for Mobile Phase Optimization
Caption: Systematic workflow for mobile phase optimization.
Experimental Protocols and Comparative Data
To illustrate these principles, we will compare two distinct starting methods for a hypothetical mixture of 5-substituted indoles.
Test Mixture:
-
5-Indolecarboxylic acid (Acidic)
-
5-Bromoindole (Neutral)
-
5-Nitroindole (Neutral)
-
5-Aminoindole (Basic)
Protocol 1: Standard C18 / Acetonitrile Method
-
Objective: Establish a baseline separation using the most common reversed-phase conditions.
-
Step 1: Column Installation: Install a C18 column (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Step 2: Mobile Phase Preparation:
-
Step 3: HPLC System Setup:
-
Step 4: Gradient Program:
-
0-15 min: 30% B to 70% B
-
15-20 min: 70% B to 90% B
-
20-22 min: Hold at 90% B
-
22-25 min: Return to 30% B and equilibrate.
-
-
Step 5: Analysis: Inject the test mixture and record the chromatogram.
Protocol 2: Orthogonal Phenyl-Hexyl / Methanol Method
-
Objective: Explore an alternative selectivity to resolve any co-eluting pairs from Protocol 1.
-
Step 1: Column Installation: Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 5 µm).
-
Step 2: Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
-
Mobile Phase B: Methanol (MeOH).
-
-
Step 3: HPLC System Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm.
-
-
Step 4: Gradient Program: (Note: A higher % of MeOH is used to achieve similar elution times due to its weaker elution strength).
-
0-15 min: 40% B to 80% B
-
15-20 min: 80% B to 100% B
-
20-22 min: Hold at 100% B
-
22-25 min: Return to 40% B and equilibrate.
-
-
Step 5: Analysis: Inject the test mixture and record the chromatogram.
Comparative Data Summary (Hypothetical Results)
| Analyte | Method 1: C18 / ACN | Method 2: Phenyl-Hexyl / MeOH |
| RT (min) | Resolution (Rs) | |
| 5-Aminoindole | 5.2 | - |
| 5-Indolecarboxylic acid | 8.9 | 12.1 |
| 5-Bromoindole | 12.4 | 1.1 |
| 5-Nitroindole | 12.6 | - |
Analysis of Results:
-
In Method 1 , the C18 column provides good separation for the acidic and basic indoles from the neutral ones. However, the two neutral compounds, 5-Bromoindole and 5-Nitroindole, are nearly co-eluting (Rs = 1.1), which is unacceptable for a robust method.
-
In Method 2 , the Phenyl-Hexyl column with methanol dramatically changes the selectivity. While the overall retention pattern is similar, the separation between 5-Bromoindole and 5-Nitroindole is significantly improved (Rs = 2.1). This is a direct result of the alternative π-π interaction mechanism offered by the phenyl phase, which can better differentiate between the electronic properties of the bromo- and nitro- substituents.
Final Recommendation
Based on the comparative data, the Phenyl-Hexyl column with a methanol/water gradient at a low pH (Method 2 ) is the superior choice for this specific mixture of 5-substituted indoles. The causality is clear: the standard hydrophobic-based separation on the C18 column was insufficient to resolve the structurally similar neutral analytes. The introduction of an orthogonal separation mechanism (π-π interactions) provided the necessary selectivity to achieve baseline resolution for all components. This systematic, comparative approach ensures the final method is not just adequate, but robust, reliable, and scientifically sound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 8. Phenyl hexyl column vs c18 | Sigma-Aldrich [sigmaaldrich.com]
- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. phenomenex.com [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - [www.rhodium.ws] [chemistry.mdma.ch]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
- 20. moravek.com [moravek.com]
- 21. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Guide to the Structural Validation of 5-Chloro-2,3,3-trimethyl-3H-indole by Nuclear Magnetic Resonance (NMR) Spectroscopy
Introduction: The Imperative of Structural Certainty
In the fields of medicinal chemistry and materials science, 5-Chloro-2,3,3-trimethyl-3H-indole serves as a valuable heterocyclic building block.[1][2] Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals necessitates an unambiguous confirmation of its molecular structure.[1] Erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of research and development programs.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation for organic compounds in solution.[3][4][5] Unlike techniques that provide information on mass (Mass Spectrometry) or solid-state arrangement (X-ray Crystallography), NMR offers an unparalleled, non-destructive view of the complete covalent framework of a molecule by probing the magnetic properties of atomic nuclei.[3][6]
This guide provides a comprehensive, in-depth comparison and workflow for the structural validation of this compound using a suite of modern NMR experiments. We will move beyond a simple recitation of data to explain the causality behind the experimental choices, demonstrating how a multi-faceted NMR approach creates a self-validating system that ensures the highest degree of scientific integrity.
The Analytical Challenge: Defining the Molecular Architecture
The target molecule, this compound, possesses several key structural features that must be unequivocally confirmed: the chlorinated aromatic ring, the trisubstituted 3H-indole (indolenine) core, a quaternary carbon (C3), and three distinct methyl groups. Our objective is to use a logical sequence of NMR experiments to piece together the molecular puzzle, confirming the precise connectivity of every atom.

Figure 1. The structure of this compound with standard IUPAC numbering for NMR spectral assignment.
Experimental Design: A Self-Validating Workflow
The power of modern NMR lies in the strategic application of multiple experiments where the results of one corroborate and expand upon the others. Our approach is designed to be systematic, building from simple one-dimensional spectra to complex two-dimensional correlation maps.
Experimental Protocol: Sample Preparation
Scientific integrity begins with meticulous sample preparation. The quality of the resulting spectra is directly dependent on this initial step.
-
Analyte Weighing: Accurately weigh approximately 10-15 mg of the synthesized this compound sample.
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice for indole derivatives due to its good solubilizing power and relatively simple residual solvent signal.[7]
-
Dissolution: Transfer the sample to a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of CDCl₃. The solution should be clear and free of particulate matter.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS provides the 0.00 ppm reference point for both ¹H and ¹³C NMR spectra, ensuring data accuracy and comparability.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any dust, transfer the final solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
Logical Workflow for NMR Data Acquisition
The sequence of experiments is not arbitrary. It follows a logical progression from broad overview to fine detail, with each step providing essential data for the next level of analysis.
Data Interpretation and Structural Assembly
This section details the expected results from each experiment and explains how they collectively validate the structure of this compound.
One-Dimensional NMR: The Initial Blueprint
-
¹H NMR Spectroscopy: This is the first and most fundamental experiment, providing information about the number, type, and electronic environment of protons in the molecule.[4][8] We expect to see:
-
Three Aromatic Protons: In the region of δ 7.0-7.6 ppm. Their splitting patterns (multiplicity) will reveal their positional relationships. For instance, the proton at H4 might appear as a doublet, coupled to H6, while H6 would be a doublet of doublets, and H7 a doublet. The electron-withdrawing chlorine atom will influence these chemical shifts.[7]
-
Three Methyl Singlets: Three distinct signals, each integrating to 3 protons. The two geminal methyl groups on C3 (Me-3a, Me-3b) should be chemically equivalent and appear as a single 6H singlet. The methyl group on C2 (Me-2) will be in a different electronic environment (attached to an sp² carbon) and thus appear at a different chemical shift.
-
-
¹³C NMR Spectroscopy: This spectrum reveals the number of unique carbon atoms. For our target molecule, we expect 11 distinct carbon signals. The use of broadband proton decoupling ensures each carbon appears as a singlet.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This crucial experiment differentiates carbon types.[9]
-
Positive Signals (Up): CH and CH₃ carbons.
-
Negative Signals (Down): CH₂ carbons (none expected in our molecule).
-
Absent Signals: Quaternary carbons (C, no attached protons). By comparing the ¹³C NMR with the DEPT-135 spectrum, we can immediately identify the three CH₃ carbons, the three aromatic CH carbons, and the five quaternary carbons (C2, C3, C3a, C5, C7a).
-
Two-Dimensional NMR: Assembling the Framework
2D NMR experiments are the key to unambiguously connecting the atomic puzzle pieces. They reveal through-bond correlations between nuclei.[10]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment maps out which protons are spin-coupled to each other, typically over two or three bonds. We would expect to see cross-peaks connecting the adjacent aromatic protons (H6 with H4 and H7), confirming their positions on the benzene ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton with the carbon atom it is directly attached to. It allows us to definitively assign the chemical shifts of all protonated carbons by linking the known ¹H signals to their corresponding ¹³C signals. For example, the aromatic proton signal at ~7.5 ppm can be assigned to its specific carbon atom in the ~120-130 ppm range.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds).[11] These long-range correlations are the "glue" that holds the molecular structure together.
Critical HMBC Correlations for Validation:
-
Protons of Me-2 to C2, C3, and C7a: This definitively places the C2-methyl group and connects the five-membered ring to the fused benzene ring.
-
Protons of Me-3a/b to C3, C2, and C3a: This confirms the gem-dimethyl substitution at the C3 position and links C3 to the bridgehead carbon C3a.
-
Aromatic proton H4 to C5 and C3a: This establishes the connectivity around the chloro-substituted carbon.
-
Aromatic proton H7 to C5 and C3a: This correlation, along with the others, locks the entire aromatic ring into place relative to the heterocyclic portion of the molecule.
Summary of Expected NMR Data
The following table summarizes the anticipated data from this comprehensive NMR analysis.
| Atom | ¹H δ (ppm), Mult., (Int.) | ¹³C δ (ppm) | DEPT-135 | Key HMBC Correlations (from ¹H to ¹³C) |
| 2 | - | ~185 | C | Me-3a/b, Me-2 |
| 3 | - | ~55 | C | Me-2, Me-3a/b |
| 3a | - | ~140 | C | H4, H7, Me-3a/b |
| 4 | ~7.5 (d) (1H) | ~122 | CH | C3a, C5, C6 |
| 5 | - | ~130 | C | H4, H6, H7 |
| 6 | ~7.2 (dd) (1H) | ~128 | CH | C4, C5, C7a |
| 7 | ~7.4 (d) (1H) | ~120 | CH | C3a, C5 |
| 7a | - | ~150 | C | H6, Me-2 |
| Me-2 | ~2.2 (s) (3H) | ~15 | CH₃ | C2, C3, C7a |
| Me-3a/b | ~1.4 (s) (6H) | ~25 | CH₃ | C2, C3, C3a |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicity (Mult.): s = singlet, d = doublet, dd = doublet of doublets. Integration (Int.) is relative proton count.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structure elucidation in solution, other techniques provide complementary information. A robust validation strategy often involves data from multiple analytical methods.
| Technique | Principle | Sample State | Information Provided | Advantages/Disadvantages |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Solution | Complete covalent structure, stereochemistry, dynamic processes | Pro: Unambiguous connectivity, non-destructive. Con: Requires soluble sample, lower sensitivity. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement | Gas/Solution | Molecular weight, elemental formula (HRMS), fragmentation patterns | Pro: Extremely high sensitivity, confirms molecular formula. Con: Does not provide connectivity, isomers are often indistinguishable. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Solid (Crystal) | Precise 3D atomic coordinates, bond lengths/angles | Pro: Provides absolute, unambiguous solid-state structure.[12] Con: Requires a suitable single crystal, which can be difficult to grow. |
For this compound, High-Resolution Mass Spectrometry (HRMS) would be an excellent complementary technique to confirm the elemental formula (C₁₁H₁₂ClN). If a single crystal can be grown, X-ray crystallography would provide the ultimate confirmation of the structure in the solid state.[12][13] However, only the complete NMR analysis described here can fully define the molecule's structure as it exists in the solution phase, which is most relevant for its subsequent use in chemical reactions.
Conclusion
The structural validation of a molecule like this compound is not achieved by a single measurement but by the logical synthesis of data from a suite of carefully chosen NMR experiments. The progression from 1D NMR to 2D correlation techniques like COSY, HSQC, and particularly HMBC, creates a self-validating dataset. Each correlation confirms a piece of the structural puzzle, and together, they provide an unshakeable, authoritative confirmation of the complete molecular architecture. This rigorous, evidence-based approach is fundamental to ensuring the accuracy, reproducibility, and integrity of chemical and pharmaceutical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 25981-83-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. longdom.org [longdom.org]
- 4. jchps.com [jchps.com]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The 5-Chloroindole Scaffold: A Privileged Motif in Drug Discovery and a Comparative Guide to its Biological Activities
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with profound pharmacological activities. Among its halogenated derivatives, the 5-chloroindole scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. The introduction of a chlorine atom at the 5-position of the indole ring significantly influences the molecule's physicochemical properties, often enhancing its biological efficacy and target specificity. This guide provides a comprehensive, in-depth comparison of the diverse biological activities of 5-chloroindole derivatives, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
Anticancer Activity: Targeting the Engines of Malignancy
5-Chloroindole derivatives have demonstrated remarkable potential as anticancer agents, primarily through their ability to inhibit key signaling pathways that drive tumor growth and proliferation. A significant body of research has focused on their role as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are frequently mutated and overactivated in various cancers.[1][2]
Comparative Performance of 5-Chloroindole Derivatives as Kinase Inhibitors
The strategic placement of various substituents on the 5-chloroindole core has led to the development of potent and selective kinase inhibitors. The following table summarizes the in vitro activity of several exemplary 5-chloroindole derivatives against key cancer-related kinases and cell lines, offering a comparative perspective on their efficacy.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line(s) | GI50 (nM) | Reference(s) |
| Compound 3e | EGFR | 68 | Multiple | 29 - 78 | [3] |
| BRAF V600E | More potent than Erlotinib | [3] | |||
| Compound 3b | EGFR T790M | Selective (8-fold vs WT) | [3] | ||
| Compound 5f | EGFR WT | 68 - 85 | Multiple | 29 | [3] |
| EGFR T790M | 9.5 | [3] | |||
| Compound 5g | EGFR WT | 68 - 85 | Multiple | 31 | [3] |
| EGFR T790M | 11.9 | [3] | |||
| (S)-1 | DVL1 | 490 | HCT116 | 7100 | [4] |
Causality Behind Experimental Choices: The selection of EGFR and BRAF as targets is driven by their well-established roles as oncogenic drivers in a multitude of cancers, including lung, colorectal, and melanoma. The T790M mutation in EGFR, for instance, is a common mechanism of resistance to first-generation EGFR inhibitors, making the development of compounds active against this mutant a high priority. The use of multiple cancer cell lines for GI50 determination provides a broader understanding of a compound's antiproliferative spectrum.
Mechanism of Action: Halting the Proliferation Signal
5-Chloroindole-based kinase inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor. This competitive inhibition prevents the autophosphorylation of the kinase and the subsequent activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[5][6]
EGFR Signaling Pathway Inhibition by 5-Chloroindole Derivatives.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a detailed, step-by-step methodology for assessing the cytotoxic effects of 5-chloroindole derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of a 5-chloroindole derivative.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
5-Chloroindole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-chloroindole derivative in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50/GI50 value using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow for the MTT Cell Viability Assay.
Antimicrobial Activity: A Broad Spectrum of Defense
The 5-chloroindole scaffold is also a fertile ground for the discovery of novel antimicrobial agents with activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7]
Comparative Antimicrobial and Antifungal Performance
The position of the chloro substituent and the nature of other groups on the indole ring play a crucial role in determining the antimicrobial spectrum and potency.
| Compound | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| 5-chloroindole | Uropathogenic Escherichia coli | 75 | [8] |
| Vibrio parahaemolyticus | 50 | [9] | |
| 5-chloro-2-methyl indole | Uropathogenic Escherichia coli | 75 | [8] |
| Compound 3a | Staphylococcus aureus | Moderate Activity | [7] |
| Bacillus subtilis | Moderate Activity | [7] | |
| Escherichia coli | Moderate Activity | [7] | |
| Pseudomonas aeruginosa | Moderate Activity | [7] | |
| Compound 5a | Fusarium oxysporum | Potent Activity | [7] |
| Candida albicans | Potent Activity | [7] | |
| Aspergillus niger | Potent Activity | [7] |
Causality Behind Experimental Choices: The selection of a diverse panel of microorganisms, including both Gram-positive and Gram-negative bacteria and common fungal pathogens, allows for a comprehensive evaluation of the antimicrobial spectrum of the 5-chloroindole derivatives. The Minimum Inhibitory Concentration (MIC) is a standardized and quantitative measure of antimicrobial potency, making it ideal for comparative studies.
Mechanism of Action: Disrupting Microbial Defenses
The antimicrobial mechanisms of 5-chloroindole derivatives are multifaceted and can include the disruption of cell membrane integrity, inhibition of essential enzymes, and interference with biofilm formation. For instance, some derivatives have been shown to inhibit bacterial motility and the production of virulence factors, thereby preventing colonization and infection.[8] Their antibiofilm activity is particularly significant, as biofilms are a major contributor to antibiotic resistance and persistent infections.
Experimental Protocol: Broth Microdilution Assay
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of 5-chloroindole derivatives.[10]
Objective: To determine the lowest concentration of a 5-chloroindole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
5-Chloroindole derivative stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the 5-chloroindole derivative in the appropriate broth medium. The final volume in each well should be 50 µL.
-
-
Prepare Inoculum:
-
Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria, 30°C or 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Antiviral and Anti-inflammatory Activities: Expanding the Therapeutic Horizon
While the anticancer and antimicrobial properties of 5-chloroindoles are well-documented, emerging research is uncovering their potential in other therapeutic areas, including antiviral and anti-inflammatory applications.
Antiviral Potential
Several 5-chloroindole derivatives have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and influenza virus.[11][12][13] Their mechanisms of action are diverse and can involve the inhibition of viral entry, replication, or assembly. For instance, certain derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, while others have been shown to interfere with the assembly and maturation of HSV.[11][12]
| Compound Class | Target Virus | Mechanism of Action | Reference(s) |
| Cyclopropyl-Indole Derivatives | HIV | Reverse Transcriptase Inhibition | [11] |
| 5-chloro-1,3-dihydroxyacridone | Herpes Simplex Virus | Inhibition of viral assembly and maturation | [12] |
Anti-inflammatory Effects
The anti-inflammatory properties of 5-chloroindole derivatives are often attributed to their ability to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14][15] By inhibiting these enzymes, these compounds can reduce the production of prostaglandins and nitric oxide, which are key players in the inflammatory cascade. Some derivatives have demonstrated significant in vivo anti-inflammatory activity in animal models of inflammation.[16]
| Compound Class | Target | In Vitro/In Vivo Activity | Reference(s) |
| Indole Derivatives | COX-2 | Selective inhibition | [14][17] |
| Nitric Oxide Production | Inhibition in LPS-stimulated macrophages | [15] | |
| Synthetic Indole Derivatives | Carrageenan-induced paw edema | Significant reduction in vivo | [16] |
Conclusion and Future Perspectives
The 5-chloroindole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design and development of a wide array of therapeutic agents. The comparative analysis presented in this guide highlights the significant potential of 5-chloroindole derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The structure-activity relationship studies have shown that the biological activity can be finely tuned by modifying the substituents on the indole ring.
Future research in this area should focus on several key aspects. Firstly, the exploration of novel substitutions on the 5-chloroindole core could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Secondly, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for rational drug design and the identification of new therapeutic targets. The use of advanced computational techniques, such as molecular docking and dynamics simulations, can aid in this endeavor. Furthermore, the evaluation of the in vivo efficacy and safety of the most promising candidates in relevant animal models is a critical step towards their clinical translation.
The continued investigation of the 5-chloroindole scaffold holds immense promise for the discovery of innovative medicines to address a wide range of human diseases. The data and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of Indole Derivatives as Anti-HIV Agents: A Mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antiviral agent 5-chloro-1,3-dihydroxyacridone interferes with assembly and maturation of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti‐influenza virus agents: Synthesis and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evidence for inhibition of nitric oxide and inducible nitric oxide synthase in Caco-2 and RAW 264.7 cells by a Maillard reaction product [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Vademecum for the Discerning Researcher: A Comparative Analysis of 5-Haloindole Isomers
In the intricate landscape of drug discovery and molecular sciences, the indole scaffold stands as a privileged structure, forming the core of a multitude of bioactive compounds. The strategic placement of halogen atoms on this bicyclic heterocycle offers a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Among these, the 5-haloindoles (5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodoindole) represent a fundamental series for understanding the nuanced effects of halogen substitution. This guide provides a comprehensive spectroscopic comparison of these four isomers, offering experimental data and theoretical insights to aid researchers in their selection and application.
The choice of a specific halogen at the 5-position can profoundly influence the electronic and photophysical properties of the indole ring. This guide will delve into a comparative analysis across four key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis) absorption, and Fluorescence spectroscopy. By understanding the distinct spectroscopic signatures of each isomer, researchers can gain deeper insights into their structural and electronic characteristics.
The Heavy-Atom Effect: A Central Theme
A recurring and pivotal concept in this comparison is the "heavy-atom effect." This phenomenon describes the ability of atoms with high atomic numbers to enhance the rate of spin-forbidden processes, such as intersystem crossing from an excited singlet state to a triplet state.[1] Mechanistically, this is due to increased spin-orbit coupling.[1] As we move down the halogen group from fluorine to iodine, the increasing atomic number is expected to have a pronounced impact on the photophysical properties of the 5-haloindoles, particularly their fluorescence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides a detailed picture of the chemical environment of each nucleus within a molecule. The electronegativity and anisotropic effects of the halogen substituent at the 5-position induce predictable shifts in the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
In ¹H NMR, the protons on the aromatic ring of 5-haloindoles exhibit characteristic chemical shifts. The electron-withdrawing nature of the halogens generally leads to a downfield shift of the aromatic protons compared to unsubstituted indole. The magnitude of this effect, however, is not solely dependent on electronegativity.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further evidence of the electronic influence of the halogen substituent. The carbon atom directly bonded to the halogen (C-5) shows a significant shift that is highly dependent on the specific halogen.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 5-Haloindoles
| Compound | Solvent | H-2 | H-3 | H-4 | H-6 | H-7 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-3a | C-7a |
| Indole | CDCl₃ | 7.29 | 6.48 | 7.58 | 7.05 | 7.13 | 124.2 | 104.8 | 122.9 | 122.0 | 113.2 | 126.3 | - | - |
| 5-Fluoroindole | CDCl₃ | 7.27 | 6.53 | 7.27 | 6.96 | - | - | - | - | - | - | - | - | - |
| 5-Chloroindole | - | - | - | - | - | - | - | - | - | - | - | - | - | - |
| 5-Bromoindole | - | - | - | - | - | - | - | - | - | - | - | - | - | - |
| 5-Iodoindole | DMSO-d₆ | 8.52 | 8.31 | 7.48 | 7.33 | - | 135.1 | 116.0 | 129.7 | 86.2 | 130.8 | 127.8 | 114.6 | 135.8 |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint." The substitution of different halogens at the 5-position subtly influences the vibrational frequencies of the indole ring. The most characteristic vibration of the indole core is the N-H stretch, which typically appears as a sharp band around 3400 cm⁻¹.[4]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for 5-Haloindoles
| Compound | N-H Stretch | C-H Aromatic Stretch | C=C Aromatic Stretch | C-X Stretch |
| Indole | ~3406 | ~3022, 3049 | ~1508, 1577 | - |
| 5-Iodoindole derivative | 3285 | 2853 | 1532 | Not specified |
Note: Data for indole is from a representative spectrum.[4] Data for the 5-iodoindole derivative is for 1-(5-iodo-1H-indol-3-yl)ethan-1-one.[3] The C-X (halogen) stretching frequencies are often weak and can be difficult to assign definitively in the fingerprint region.
UV-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions
The UV-Vis absorption spectra of indoles are characterized by two main electronic transitions, denoted as ¹Lₐ and ¹Lₑ.[5] The position and intensity of these bands are sensitive to substitution on the indole ring. Halogen substitution at the 5-position generally results in a bathochromic (red) shift of these absorption bands compared to unsubstituted indole.[6]
Fluorescence Spectroscopy: The Impact of the Heavy Atom
The fluorescence properties of the 5-haloindoles are perhaps the most dramatically affected by the nature of the halogen substituent, primarily due to the heavy-atom effect.[7] While 5-fluoroindole is expected to be fluorescent, the fluorescence quantum yield is anticipated to decrease significantly for the heavier haloindoles (Cl, Br, and especially I) due to enhanced intersystem crossing to the triplet state. This quenching of fluorescence is a direct consequence of increased spin-orbit coupling.[7]
Table 3: Comparative Photophysical Properties of 5-Haloindoles
| Compound | Solvent | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Quantum Yield (Φ_F_) |
| Indole | Cyclohexane | ~287 | ~297 | ~0.45 |
| 5-Fluoroindole | - | - | - | - |
| 5-Bromoindole | Ethanol | 280, 288 | 311 | - |
| 5-Iodoindole | - | Data not available | Data not available | Expected to be very low |
Note: Data for 5-bromoindole is from a study by Aaron et al.[6] Comprehensive and directly comparable photophysical data for all four 5-haloindoles in the same solvent is scarce in the literature. The quantum yield of 5-iodoindole is predicted to be extremely low due to the strong heavy-atom effect.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the 5-haloindole isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Referencing: Use the residual solvent peak or tetramethylsilane (TMS) as an internal standard for chemical shift referencing.
General FT-IR Spectroscopy Protocol
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
General UV-Vis and Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare dilute solutions (typically 1-10 µM) of the 5-haloindole isomers in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).
-
UV-Vis Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Visualizing the Spectroscopic Workflow
Caption: Workflow for the comparative spectroscopic analysis of 5-haloindole isomers.
Conclusion
The spectroscopic properties of 5-haloindole isomers are intricately linked to the nature of the halogen substituent. NMR and IR spectroscopy serve as robust tools for structural elucidation and confirmation, revealing the electronic and vibrational perturbations induced by the halogen. UV-Vis and, most notably, fluorescence spectroscopy, provide a clear demonstration of the heavy-atom effect, with a predictable decrease in fluorescence intensity as one descends the halogen group. This comprehensive guide provides researchers with the foundational knowledge and experimental framework to leverage the distinct spectroscopic signatures of 5-haloindoles in their scientific endeavors.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. bmse000097 Indole at BMRB [bmrb.io]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Introduction: The Enduring Significance of the Indole Nucleus
An In-depth Guide to Benchmarking Synthesis Methods for Substituted Indoles
The indole scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. From the anti-inflammatory properties of Indomethacin to the potent anti-migraine effects of Triptans, the substituted indole continues to be a focal point of drug discovery and development. The choice of synthetic route to access these vital structures is a critical decision in any research program, directly impacting yield, purity, scalability, and the ability to generate structural diversity. This guide provides a comparative analysis of the most prominent methods for synthesizing substituted indoles, offering experimental insights and data to inform your selection process.
Classical Approaches: The Historical Pillars of Indole Synthesis
The Fischer Indole Synthesis: A Timeless Workhorse
First reported in 1883, the Fischer synthesis remains one of the most widely used methods for preparing indoles. The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.
Mechanism and Experimental Causality:
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement, followed by the loss of ammonia to yield the indole ring. The choice of acid catalyst is crucial; Brønsted acids like HCl and H₂SO₄ are common, but Lewis acids such as ZnCl₂ can offer milder conditions and improved yields for sensitive substrates. The reaction temperature is a key parameter to control, as excessive heat can lead to undesired side reactions and decomposition of the hydrazone intermediate.
Advantages:
-
Broad Substrate Scope: A wide variety of arylhydrazines and carbonyl compounds can be used.
-
Cost-Effective: Reagents are generally inexpensive and readily available.
-
Scalability: The reaction can often be performed on a large scale.
Limitations:
-
Harsh Conditions: The use of strong acids and high temperatures can be incompatible with sensitive functional groups.
-
Regioselectivity Issues: Unsymmetrical ketones can lead to mixtures of regioisomers.
-
Limited Substitution Patterns: The substitution pattern on the final indole is dictated by the starting materials.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
The Bischler-Moehlau Indole Synthesis: An α-Halo Ketone Approach
The Bischler-Moehlau synthesis offers an alternative route to indoles through the reaction of an α-halo ketone with an excess of aniline.
Mechanism and Experimental Causality:
The reaction is thought to proceed via an initial SN2 reaction to form an α-arylaminoketone intermediate. This intermediate then undergoes an acid-catalyzed cyclization and dehydration to furnish the indole. The use of a large excess of aniline is a defining feature of this method, with one equivalent acting as the nucleophile and the rest serving as the base and solvent.
Advantages:
-
Access to Specific Isomers: Can produce indoles that are difficult to access via the Fischer synthesis.
-
Milder Conditions (in some cases): Can sometimes be performed under less acidic conditions than the Fischer synthesis.
Limitations:
-
Limited Substrate Scope: Primarily useful for the synthesis of 2-arylindoles.
-
Use of Excess Aniline: The requirement for a large excess of aniline can be a drawback, especially with expensive or complex anilines.
-
Potential for Side Reactions: The α-arylaminoketone intermediate can undergo self-condensation.
Modern Cross-Coupling Strategies: Precision and Versatility
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and greater control over substitution patterns.
The Larock Indole Synthesis: A Palladium-Catalyzed Annulation
Developed by Richard C. Larock, this powerful method involves the palladium-catalyzed reaction of a 2-alkynyl aniline with an aryl or vinyl halide.
Mechanism and Experimental Causality:
The catalytic cycle is believed to involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by carbopalladation of the alkyne, and subsequent reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is critical for achieving high yields and can influence the regioselectivity of the reaction.
Advantages:
-
High Functional Group Tolerance: Tolerates a wide range of functional groups on both coupling partners.
-
Excellent Regiocontrol: The substitution pattern is precisely determined by the starting materials.
-
Access to Complex Indoles: Enables the synthesis of highly substituted and complex indole structures.
Limitations:
-
Cost of Catalyst and Ligands: Palladium catalysts and specialized ligands can be expensive.
-
Sensitivity to Air and Moisture: Reactions often require inert atmosphere techniques.
-
Availability of Starting Materials: Substituted 2-alkynyl anilines may require multi-step synthesis.
Diagram: General Workflow for Modern Cross-Coupling Indole Synthesis
Caption: A typical workflow for a modern cross-coupling indole synthesis.
Comparative Analysis of Indole Synthesis Methods
| Method | Typical Yield | Functional Group Tolerance | Regiocontrol | Reaction Conditions | Key Advantages | Key Disadvantages |
| Fischer | 60-80% | Low to Moderate | Moderate | Strong Acid, High Temp | Cost-effective, Scalable | Harsh conditions, Isomer mixtures |
| Bischler-Moehlau | 40-70% | Moderate | Good | Excess Aniline, Heat | Access to specific isomers | Limited scope, Excess reagent |
| Larock | 70-95% | High | Excellent | Pd Catalyst, Base, Heat | High functional group tolerance, Excellent regiocontrol | Catalyst cost, Air-sensitive |
Experimental Protocols
Protocol 1: Fischer Synthesis of 2-Phenylindole
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add phenylhydrazine (5.4 g, 50 mmol) and acetophenone (6.0 g, 50 mmol).
-
Catalyst Addition: Slowly add a mixture of glacial acetic acid (20 mL) and concentrated sulfuric acid (1 mL) to the flask with stirring.
-
Reaction: Heat the mixture to reflux for 1 hour.
-
Workup: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from ethanol to afford 2-phenylindole.
Protocol 2: Larock Synthesis of 1-Methyl-2-phenylindole
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Reagent Addition: Add N-methyl-2-ethynylaniline (131 mg, 1.0 mmol) and iodobenzene (204 mg, 1.0 mmol) dissolved in 5 mL of anhydrous DMF.
-
Reaction: Heat the mixture to 100 °C for 12 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL).
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to yield 1-methyl-2-phenylindole.
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of an appropriate indole synthesis method is a multi-faceted decision that depends on the desired substitution pattern, the presence of sensitive functional groups, and considerations of cost and scale. While classical methods like the Fischer synthesis offer a robust and cost-effective approach for certain targets, modern cross-coupling reactions, such as the Larock synthesis, provide unparalleled precision and versatility for the construction of complex, highly functionalized indoles. A thorough understanding of the mechanistic nuances and practical limitations of each method is paramount for the successful execution of any indole-focused research program.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2,3,3-trimethyl-3H-indole
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents like 5-Chloro-2,3,3-trimethyl-3H-indole is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, principles-based approach to managing this compound's waste stream, ensuring the protection of personnel and compliance with regulatory standards.
Hazard Profile and Core Safety Considerations
Before handling any waste, a clear understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated organic compound with a distinct hazard profile that dictates its handling and disposal requirements.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks.[1][2] It is crucial to internalize these hazards not merely as warnings, but as directives that inform every action taken.
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Citation |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [1][2][3] |
The causality behind these classifications lies in the molecule's reactivity. The chloro- group and indole structure can interact with biological tissues, leading to irritation. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, within a certified chemical fume hood to mitigate inhalation risks.[1][4]
The Foundational Principle: Waste Segregation
The single most important step in the proper disposal of this compound is segregation . As a chlorinated organic compound, it must never be mixed with non-halogenated solvent waste.[5][6][7]
Why is this segregation critical?
-
Disposal Methodologies: Halogenated wastes typically require high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (like hydrogen chloride) produced during combustion.[5] Non-halogenated solvents can often be recycled or disposed of through less complex means.
-
Cost Implications: Mixing waste streams leads to the entire volume being treated by the more stringent and expensive method required for the halogenated component.
-
Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the strict separation of different waste categories.[6][8]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste containing this compound.
Step 1: Select the Correct Waste Container
Choose a container that is in good condition, free of external contamination, and constructed of a compatible material (e.g., glass or high-density polyethylene). The container must have a tightly sealing screw cap to prevent leaks and vapor release.[9]
Step 2: Label the Container Before Use
The container must be clearly and accurately labeled before the first drop of waste is added.[7] The label should include:
-
The words "Hazardous Waste".[9]
-
The full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[7]
-
If in a solution, list all components and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Irritant").
Step 3: Waste Accumulation
-
Collect all waste materials containing this compound—including contaminated solids (like silica gel or filter paper) and solutions—directly into your labeled halogenated waste container.
-
Keep the waste container closed at all times except when actively adding waste.[6][7] Leaving a funnel in the opening is a common but dangerous violation of safety protocols.
-
Store the waste container in a designated, secondary containment area within the laboratory to prevent spills from spreading.
Step 4: Requesting Disposal
Once the experiment is complete or the waste container is approaching full (do not overfill[6]), arrange for its removal. Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[5] They are the authoritative body for final disposal and will ensure the waste is sent to a licensed treatment and disposal facility.[1]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Disposal decision workflow for this compound.
Regulatory Context: RCRA Framework
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Chlorinated organic compounds often fall under the "F-List" of hazardous wastes from non-specific sources.[8] For example, spent halogenated solvents such as tetrachloroethylene and methylene chloride are designated with codes like F001 and F002.[10][11] While this compound itself is not a solvent, solutions containing it would likely be classified under these codes, making it a regulated hazardous waste. Adherence to the procedures outlined in this guide is essential for maintaining compliance with these federal regulations.
References
- 1. echemi.com [echemi.com]
- 2. 3H-Indole, 5-chloro-2,3,3-trimethyl- | C11H12ClN | CID 117694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25981-83-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | CAS#:25981-83-3 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. my.alfred.edu [my.alfred.edu]
Personal protective equipment for handling 5-Chloro-2,3,3-trimethyl-3H-indole
An In-Depth Technical Guide to Personal Protective Equipment for Handling 5-Chloro-2,3,3-trimethyl-3H-indole
This guide provides essential safety protocols and logistical information for the handling of this compound (CAS No: 25981-83-3). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple checklist, offering a procedural and causal framework for risk mitigation. Our objective is to empower you with the knowledge to handle this compound safely, ensuring both personal protection and experimental integrity.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the intrinsic hazards of a chemical is the cornerstone of any safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the required level of protection.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Source: ECHEMI Safety Data Sheet, PubChem.[1][2]
The causality is clear: the chemical's reactivity with biological tissues necessitates robust barriers. Skin contact can lead to irritation, while eye exposure poses a risk of serious, potentially lasting damage.[1][3] Inhalation of dust or aerosols can irritate the respiratory tract.[1][4] Some data also suggests the compound may be harmful if swallowed or in contact with skin.[5] Therefore, every handling step must be designed to prevent these routes of exposure.
Primary Lines of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary and most effective safety measures are engineering and administrative controls.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood.[5] This is non-negotiable, as it contains vapors and potential aerosols, protecting your respiratory system. Ensure safety showers and eyewash stations are readily accessible and unobstructed.[6]
-
Administrative Controls : Adhere to Standard Operating Procedures (SOPs) for handling chemicals. Never work alone. Ensure you are fully trained on the specific hazards and emergency procedures related to this compound. Avoid eating, drinking, or smoking in any area where this chemical is handled.[7][8]
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated to the hazards identified in Section 1.
Eye and Face Protection
Requirement : Tightly fitting safety goggles with side-shields are mandatory.[1][7] These must conform to European Standard EN 166 or NIOSH standards in the US.[7][9] Rationale : The H319 classification ("Causes serious eye irritation") means that even minor splashes can lead to significant injury.[1][2] Standard safety glasses are insufficient as they do not protect from splashes originating from the side, top, or bottom. A face shield may be required in addition to goggles if there is a significant splash risk, such as during large-scale transfers or heating operations.[9]
Skin and Body Protection
Gloves :
-
Requirement : Wear chemical-impermeable gloves, such as nitrile, that have been inspected for tears or pinholes before each use.[7] Gloves should conform to EN 374 standards.
-
Rationale : The H315 classification ("Causes skin irritation") necessitates a reliable barrier to prevent direct contact.[1] Contaminated gloves should be removed using the proper technique (without touching the outer surface with a bare hand) and disposed of as hazardous waste. Always wash hands thoroughly with soap and water after removing gloves.[7]
Lab Coat/Protective Clothing :
-
Requirement : A full-sleeved laboratory coat is required to protect street clothes and underlying skin.[5][7] For operations with a higher risk of splashes, fire-resistant and impervious clothing may be necessary.[1]
-
Rationale : This prevents incidental skin contact from minor spills or drips and protects personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[1]
Respiratory Protection
Requirement : Respiratory protection is typically not required when handling small quantities within a certified and properly functioning chemical fume hood.[8] However, if a fume hood is not available, if exposure limits are exceeded, or during spill cleanup where dust or aerosols may be generated, a NIOSH/MSHA-approved full-face respirator is necessary.[1][5][7] Rationale : The H335 classification ("May cause respiratory irritation") indicates a risk to the lungs and respiratory passages if the compound is inhaled.[1][2] Engineering controls are the preferred method to manage this risk.
Table 2: Summary of Required PPE
| Protection Type | Specification | Rationale (Based on Hazard) |
| Eye/Face | Tightly fitting safety goggles (EN 166 / NIOSH approved). | H319: Causes serious eye irritation. |
| Skin (Hands) | Chemical-resistant nitrile gloves (EN 374). | H315: Causes skin irritation. |
| Skin (Body) | Full-sleeved lab coat. | H315: Causes skin irritation; prevents contamination. |
| Respiratory | Required if fume hood is absent or during aerosol-generating events. | H335: May cause respiratory irritation. |
Step-by-Step Operational Plan for Safe Handling
-
Preparation : Before handling, ensure your engineering controls (fume hood) are operational. Designate a specific area for the work.
-
PPE Donning : Don your lab coat first, followed by safety goggles. Finally, put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
-
Handling the Chemical : Perform all manipulations, including weighing and transfers, deep within the chemical fume hood to minimize the escape of dust or vapors.
-
Post-Handling : After use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated place, preferably locked up.[1][8]
-
PPE Doffing : Remove gloves first, using a technique that avoids skin contact with the contaminated exterior. Remove your lab coat and goggles. Wash hands thoroughly.
-
Decontamination : Clean the work area thoroughly.
Emergency Procedures: Immediate Response Plan
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
-
In Case of Skin Contact : Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical help.[1][5]
-
In Case of Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][3][10]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Disposal Plan: Managing Contaminated Materials
All materials contaminated with this compound, including the chemical itself, empty containers, and used PPE (especially gloves), must be treated as hazardous waste.[11]
-
Waste Segregation : Collect waste in a designated, properly labeled, and sealed container. Keep halogenated organic waste separate from non-halogenated streams.[11]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][8][11][12] Do not dispose of down the drain or in general trash.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.
Caption: PPE selection workflow based on the specific laboratory task.
References
- 1. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
